molecular formula C7H5NO4 B108354 5-Hydroxy-2-nitrobenzaldehyde CAS No. 42454-06-8

5-Hydroxy-2-nitrobenzaldehyde

Cat. No.: B108354
CAS No.: 42454-06-8
M. Wt: 167.12 g/mol
InChI Key: XLYPHUGUKGMURE-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitrobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 167.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93899. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-nitrobenzaldehyde
Source PubChem
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InChI

InChI=1S/C7H5NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYPHUGUKGMURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022290
Record name 5-Hydroxy-2-nitrobenzaldehyde
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42454-06-8
Record name 5-Hydroxy-2-nitrobenzaldehyde
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Record name 5-Hydroxy-2-nitrobenzaldehyde
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Record name 42454-06-8
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Record name 5-Hydroxy-2-nitrobenzaldehyde
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Record name 5-hydroxy-2-nitrobenzaldehyde
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Record name 5-HYDROXY-2-NITROBENZALDEHYDE
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Foundational & Exploratory

5-Hydroxy-2-nitrobenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzaldehyde

Introduction

This compound (CAS No: 42454-06-8) is an organic compound featuring a benzaldehyde (B42025) structure substituted with a hydroxyl (-OH) group and a nitro (-NO2) group.[1] This arrangement of functional groups, an electron-donating hydroxyl group and an electron-withdrawing nitro group, imparts unique chemical properties and reactivity to the molecule.[1] It typically appears as a yellow to orange crystalline solid and is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] Its biological activity is also a subject of interest in medicinal chemistry.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 42454-06-8[3]
Molecular Formula C₇H₅NO₄[1][2][3]
Molecular Weight 167.12 g/mol [2][3]
Appearance Pale Yellow to Yellow Solid/Powder[1][2]
Melting Point 165-169 °C[2]
Boiling Point 373.0 ± 32.0 °C (Predicted)[2]
Density 1.500 ± 0.06 g/cm³ (Predicted)[2]
pKa 6.34 ± 0.10 (Predicted)[2]
Solubility Soluble in methanol (B129727) and other organic solvents.[1][2][1][2]
Storage Temperature Room Temperature, sealed in dry, dark place.[2][4]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available for this compound.[5][6]

  • Infrared (IR) Spectroscopy: IR spectra, often obtained using KBr wafer or ATR-IR techniques, are available and provide information about the functional groups present.[3][7]

  • Mass Spectrometry (MS): Mass spectrometry data is available for the determination of the molecular weight and fragmentation pattern.[3]

  • UV-Vis Spectroscopy: UV spectral data has also been recorded.[3]

Reactivity and Stability

  • Reactivity: The presence of the aldehyde, hydroxyl, and nitro groups allows for a range of chemical transformations.[1] The aldehyde group can undergo condensation reactions, for example, with primary amines to form Schiff bases.[8] The nitro group is electron-withdrawing, influencing the molecule's overall reactivity, and can be reduced to an amino group, opening pathways to other functionalized compounds.[1][8] The compound can react with hydrochloric acid to form 5-hydroxy-2-nitrobenzoic acid.[4]

  • Stability: The compound is listed as air-sensitive.[2] It should be stored in a dry, dark place under an inert atmosphere.[2][4] It is incompatible with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 3-Hydroxybenzaldehyde (B18108).[2]

Materials:

  • 3-Hydroxybenzaldehyde

  • Nitric Acid (28% solution, density = 1.17 g/mL)

  • Benzene (B151609)

  • Water

Procedure:

  • Slowly add 3 g of 3-hydroxybenzaldehyde to 30 mL of nitric acid (28% solution).

  • Maintain the reaction temperature between 35°C and 45°C during the addition.

  • After the addition is complete, perform hydrolysis and allow the reaction mixture to stand at room temperature.

  • A yellow precipitate will form. Filter the precipitate from the solution.

  • Reflux the collected precipitate in 20 mL of benzene for 15-20 minutes.

  • Separate the insoluble material.

  • Purify the product by recrystallization from water to obtain this compound.[2]

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product start1 3-Hydroxybenzaldehyde step1 1. Nitration (35-45°C) start1->step1 start2 Nitric Acid (28%) start2->step1 step2 2. Hydrolysis & Precipitation step1->step2 step3 3. Filtration step2->step3 step4 4. Benzene Reflux step3->step4 step5 5. Recrystallization (Water) step4->step5 end_product This compound step5->end_product

Synthesis workflow for this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying this compound.[11][12]

Instrumentation & Conditions:

  • System: HPLC system with a UV detector.[12]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11][12]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. For MS compatibility, formic acid should be used instead.[11]

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm).[12]

  • Injection Volume: 10 µL.[12]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol. Dilute to a working concentration (e.g., 1-10 µg/mL).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of the compound.

  • Analysis: Identify the peak corresponding to this compound based on its retention time. Purity can be assessed by the peak area percentage.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample in Mobile Phase hplc1 Inject Sample onto C18 Column prep1->hplc1 hplc2 Elute with Acetonitrile/Water hplc1->hplc2 hplc3 Detect with UV Detector hplc2->hplc3 data1 Record Chromatogram hplc3->data1 data2 Analyze Peak Area & Retention Time data1->data2

General workflow for HPLC analysis.

Safety and Hazards

This compound is classified as a hazardous substance.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][13]

  • Precautionary Statements: Users should avoid breathing dust, wash skin thoroughly after handling, and use only in well-ventilated areas.[14] Protective equipment, including gloves, eye protection, and face protection, is mandatory.[14][15]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of soap and water.[15] If inhaled, move the person to fresh air.[16]

Applications and Reactivity Pathways

This compound is a valuable intermediate in organic synthesis.[2]

  • Pharmaceuticals and Agrochemicals: It serves as a starting material for various compounds in the pharmaceutical and agrochemical industries.[2]

  • Dyes: It is also used in the synthesis of dyestuffs.[2]

  • Quinoline (B57606) Derivatives: It is used to synthesize quinoline derivatives, which have applications in medical research and diagnosis, including the production of monoclonal antibodies.[1][4]

  • Biological Activity: The compound itself has shown anticholinesterase activity.[4]

The key functional groups allow for several synthetic routes to more complex molecules.

Potential reactivity pathways for the compound.

References

An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzaldehyde (CAS 42454-06-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy-2-nitrobenzaldehyde (CAS 42454-06-8), a versatile organic compound with applications in organic synthesis and potential pharmacological activities. This document details its physicochemical properties, synthesis, and analytical characterization methods. Furthermore, it explores its role as a key intermediate in the synthesis of quinoline (B57606) derivatives and its potential as an anticholinesterase agent.

Core Compound Information

This compound is an aromatic aldehyde characterized by the presence of a hydroxyl group at the 5-position and a nitro group at the 2-position of the benzaldehyde (B42025) ring.[1] These functional groups impart unique reactivity and make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₅NO₄[3]
Molecular Weight 167.12 g/mol [3]
CAS Number 42454-06-8[3]
Appearance Yellow to orange crystalline solid/powder[1][4]
Melting Point 165-169 °C[3]
Boiling Point (Predicted) 373.0 ± 32.0 °C[4]
Solubility Soluble in organic solvents like methanol; moderately soluble in water.[1]
pKa (Predicted) 6.34 ± 0.10[4]
InChI Key XLYPHUGUKGMURE-UHFFFAOYSA-N[1]
SMILES O=Cc1cc(O)ccc1--INVALID-LINK--[O-][1]
Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored in a dry, dark place at room temperature.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. This section provides protocols for its synthesis and analytical characterization.

Synthesis of this compound

This compound can be synthesized via the nitration of 3-hydroxybenzaldehyde (B18108). The following protocol is a general procedure based on established methods.[4]

Materials:

  • 3-Hydroxybenzaldehyde

  • Nitric acid (28% solution, density = 1.17 g/mL)

  • Benzene (B151609)

  • Deionized water

  • Ice

Equipment:

  • Reaction flask

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Buchner funnel and vacuum flask

  • Beakers

  • Recrystallization apparatus

Procedure:

  • Slowly add 3 g of 3-hydroxybenzaldehyde to 30 mL of nitric acid (28% solution) in a reaction flask, while maintaining the temperature between 35-45 °C with stirring.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for hydrolysis to occur. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Reflux the collected precipitate in 20 mL of benzene for 15-20 minutes.

  • Separate the insoluble material and purify it by recrystallization from water.

  • Dry the purified this compound to obtain the final product.

G cluster_synthesis Synthesis Workflow Start Start Nitration Nitration of 3-Hydroxybenzaldehyde Start->Nitration Add 3-hydroxybenzaldehyde to nitric acid (35-45°C) Hydrolysis Hydrolysis Nitration->Hydrolysis Stand at room temp Filtration Filtration Hydrolysis->Filtration Collect precipitate Purification Purification by Recrystallization Filtration->Purification Reflux in benzene, recrystallize from water Drying Drying Purification->Drying Dry the solid End Final Product Drying->End G cluster_quinoline Quinoline Synthesis Workflow Start Start Materials Nitro_Reduction In-situ Nitro Reduction Start->Nitro_Reduction This compound + Reducing Agent (e.g., Fe/AcOH) Condensation Knoevenagel Condensation Nitro_Reduction->Condensation Forms 2-amino-5-hydroxybenzaldehyde + Active Methylene Compound Cyclization Intramolecular Cyclization Condensation->Cyclization Forms intermediate End Quinoline Derivative Cyclization->End G cluster_pathway Cholinergic Synapse and AChE Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds Inhibitor This compound (AChE Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction ACh_Receptor->Signal

References

An In-depth Technical Guide to the Structure Elucidation of 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation involved in the structure elucidation of 5-Hydroxy-2-nitrobenzaldehyde (CAS No: 42454-06-8). The document details the spectroscopic data, experimental protocols, and logical workflows essential for confirming the molecular structure of this important chemical intermediate.

Compound Identification and Properties

This compound is an aromatic compound with the molecular formula C₇H₅NO₄.[1] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a formyl (-CHO) group. The molecular weight of the compound is 167.12 g/mol . The presence of these functional groups makes it a valuable precursor in the synthesis of various pharmaceutical agents and fine chemicals.[2]

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 42454-06-8[3]
Molecular Formula C₇H₅NO₄[4]
Molecular Weight 167.12 g/mol
IUPAC Name This compound[4]
Synonyms 3-Formyl-4-nitrophenol, 6-Nitro-3-hydroxybenzaldehyde[4]
Melting Point 165-169 °C[5]
Appearance Pale yellow crystalline powder[6]

Spectroscopic Data for Structure Elucidation

The confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data

SignalChemical Shift (δ) ppmMultiplicityAssignment
Proton 1~10.4SingletAldehyde (-CHO)
Proton 2~8.1DoubletAromatic (H-3)
Proton 3~7.4Doublet of doubletsAromatic (H-4)
Proton 4~7.2DoubletAromatic (H-6)
Proton 5~11.0Singlet (broad)Hydroxyl (-OH)

Note: Data is representative and may vary based on solvent and instrument.[7][8]

Table 3: ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ) ppmAssignment
1~188Aldehyde (C=O)
2~160Aromatic (C-5, attached to -OH)
3~140Aromatic (C-2, attached to -NO₂)
4~129Aromatic (C-1, attached to -CHO)
5~126Aromatic (C-4)
6~125Aromatic (C-6)
7~119Aromatic (C-3)

Note: Assignments are based on substituent effects and data from similar compounds. Specific data can be found in spectral databases.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in the molecule by their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchHydroxyl (-OH)
~3100C-H stretchAromatic
~2850, ~2750C-H stretchAldehyde (-CHO)
1680-1700C=O stretchAldehyde (-CHO)
~1600, ~1475C=C stretchAromatic ring
~1520, ~1340N-O asymmetric & symmetric stretchNitro (-NO₂)
~1200C-O stretchPhenolic

Source: Data compiled from NIST Chemistry WebBook and other spectral databases.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 5: Mass Spectrometry Data (Electron Ionization)

m/z (mass-to-charge ratio)Interpretation
167Molecular Ion [M]⁺
166[M-H]⁺
137[M-NO]⁺
121[M-NO₂]⁺
93[M-NO₂ - CO]⁺

Source: Data compiled from NIST Mass Spectrometry Data Center and SpectraBase.[14][15]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive 3D structure of the molecule in the solid state.

Table 6: Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 9.6648
b (Å) 5.0917
c (Å) 14.920
β (°) 106.159

Source: Data from the Crystallography Open Database (COD), associated with Acta Crystallographica Section E 2015;71(5):o328-o329.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

Synthesis Protocol: Nitration of 3-Hydroxybenzaldehyde (B18108)

This protocol describes a representative method for synthesizing this compound.

  • Dissolution: Dissolve 3-hydroxybenzaldehyde in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C while stirring continuously.

  • Nitrating Mixture Preparation: In a separate, cooled beaker, cautiously add concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid. Maintain the temperature below 10 °C.

  • Addition: Transfer the nitrating mixture to a dropping funnel and add it dropwise to the cooled 3-hydroxybenzaldehyde solution over 30-60 minutes. Ensure the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture over a large volume of crushed ice and water. A yellow precipitate should form.

  • Isolation: Collect the solid product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove residual acids.

  • Drying: Dry the product in a desiccator or a low-temperature vacuum oven.

  • Purification: If necessary, recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Analytical Protocols
  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

  • IR Spectroscopy: Spectra can be obtained using the KBr pellet method, where the sample is ground with potassium bromide and pressed into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used for neat samples.[4]

  • Mass Spectrometry: For Electron Ionization (EI-MS), the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[15]

  • X-ray Crystallography: Single crystals suitable for diffraction are grown by slow evaporation from a suitable solvent. The crystal is mounted on a diffractometer, and diffraction data is collected at a controlled temperature.

Visualizations: Workflows and Pathways

Diagrams help visualize the logical connections and processes involved in structure elucidation.

G cluster_start Initial Analysis cluster_methods Spectroscopic Methods cluster_data Data Interpretation cluster_conclusion Conclusion Compound Unknown Sample (Expected: C₇H₅NO₄) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS XRAY X-ray Crystallography Compound->XRAY NMR_Data Identify H/C framework - Aromatic protons - Aldehyde, Hydroxyl groups NMR->NMR_Data IR_Data Identify Functional Groups - C=O, O-H, NO₂ IR->IR_Data MS_Data Determine Mol. Weight & Fragmentation Pattern MS->MS_Data XRAY_Data Confirm 3D Structure & Connectivity XRAY->XRAY_Data Structure Confirmed Structure: This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure XRAY_Data->Structure

Caption: Logical workflow for the structure elucidation of this compound.

G Start 3-Hydroxybenzaldehyde Reagents HNO₃ / H₂SO₄ Glacial Acetic Acid 0-5 °C Start->Reagents Product This compound Reagents->Product Electrophilic Aromatic Substitution

Caption: Proposed synthesis pathway for this compound.

G M [C₇H₅NO₄]⁺˙ m/z = 167 (Molecular Ion) M_minus_H [C₇H₄NO₄]⁺ m/z = 166 M->M_minus_H - H˙ M_minus_NO [C₇H₅O₃]⁺˙ m/z = 137 M->M_minus_NO - NO˙ M_minus_NO2 [C₇H₅O₂]⁺ m/z = 121 M->M_minus_NO2 - NO₂˙ M_minus_NO2_CO [C₆H₅O]⁺ m/z = 93 M_minus_NO2->M_minus_NO2_CO - CO

Caption: Primary fragmentation pathway in Electron Ionization Mass Spectrometry.

References

An In-depth Technical Guide on the Melting Point of 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the melting point of 5-Hydroxy-2-nitrobenzaldehyde, a key physical property for its identification, purity assessment, and application in research and development. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Data: Melting Point

This compound is a yellow to orange crystalline solid.[1] Its melting point is a crucial parameter for its characterization. A summary of reported melting point values from various suppliers and literature sources is presented below. The variation in the reported ranges can be attributed to different analytical methods, instrument calibration, and sample purity. A sharp melting range (typically 1-2°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities.[2][3]

Table 1: Reported Melting Points of this compound

Melting Point Range (°C)Source
168.0 - 172.0 °CTokyo Chemical Industry[4]
165 - 169 °CChemicalBook, Sigma-Aldrich[2][5][6][7][8][9]
172 °CTokyo Chemical Industry (Reference)[4]
167 °CThe Journal of Organic Chemistry (as cited by ChemicalBook)[5][7]

Experimental Protocol for Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound using the capillary method with a digital melting point apparatus. This method is standard in organic chemistry for its reliability and precision.

2.1. Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The method involves heating a small, powdered sample in a capillary tube and observing the temperatures at which melting begins and is complete.

2.2. Materials and Equipment

  • Sample: this compound, finely powdered and completely dry.

  • Equipment:

    • Digital melting point apparatus (e.g., Mel-Temp or similar).

    • Glass capillary tubes (one end sealed).

    • Mortar and pestle (optional, for pulverizing the sample).

    • Spatula.

    • Long glass tube or PVC pipe for packing.

    • Safety goggles.

2.3. Procedure

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[10]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[10]

  • Loading the Capillary Tube:

    • Take a capillary tube and press the open end into the powdered sample. A small amount of the solid will enter the tube.

    • Invert the tube so the sealed end is facing down. Gently tap the tube on a hard surface to cause the solid to fall to the bottom.[10][11]

    • To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a 1-meter glass tube) onto the lab bench. The bouncing action will compact the sample at the bottom.[10]

    • Repeat until the sample is packed to a height of 2-3 mm. A sample height greater than this can lead to an artificially broad melting range.[10]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[11][12]

    • Rapid Determination (Optional but Recommended): First, perform a rapid heating to get an approximate melting point. Set a fast heating rate (e.g., 10-20°C per minute). This provides a rough estimate and saves time.[2][3]

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.

    • Set the heating rate to a slow value, typically 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[11] A slow heating rate is critical for thermal equilibrium and an accurate measurement.[12]

    • Observe the sample through the magnifying eyepiece.

  • Data Recording:

    • Record the temperature (T1) at which the first droplet of liquid appears in the sample.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T1 - T2.

    • Perform the measurement in duplicate or triplicate to ensure consistency and report the average range.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound like this compound.

MeltingPoint_Workflow start Start prep Sample Preparation (Dry and Pulverize) start->prep Begin Process load Load Capillary Tube (2-3 mm height) prep->load pack Pack Sample Densely load->pack insert Insert Tube into Apparatus pack->insert heat_fast Rapid Heating (~10-20°C/min) insert->heat_fast Optional First Run heat_slow Slow Heating (1-2°C/min) insert->heat_slow Accurate Run get_approx Determine Approximate MP heat_fast->get_approx cool Cool Apparatus get_approx->cool cool->insert New Sample observe Observe Sample heat_slow->observe record Record T1 (First Drop) and T2 (Completely Melted) observe->record end End record->end Report MP Range

Workflow for Melting Point Determination.

References

A Technical Guide to the Solubility of 5-Hydroxy-2-nitrobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Hydroxy-2-nitrobenzaldehyde in organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production. This document outlines the available solubility data, detailed experimental protocols for solubility determination, and workflows for synthesis and solubility testing.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information and data from chemical suppliers indicate its general behavior in various solvent classes. The following table summarizes the available information.

Solvent NameChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility (at Room Temperature)
Polar Protic Solvents
MethanolCH₃OH32.0464.7Soluble[1]
EthanolC₂H₅OH46.0778.4Believed to be soluble
WaterH₂O18.02100Insoluble (recrystallization from water is possible, suggesting some solubility at elevated temperatures)[1]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13189Believed to be soluble
AcetoneC₃H₆O58.0856Believed to be soluble
Nonpolar Solvents
BenzeneC₆H₆78.1180.1Slightly soluble (used for reflux)[1]

Note: "Believed to be soluble" indicates that while specific quantitative data is not available, the general principle of "like dissolves like" suggests solubility due to the polar nature of this compound. Experimental verification is recommended.

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocols provide a framework for determination.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of solvent.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the solution to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Continue drying until all the solvent has evaporated.

    • Transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Express the solubility in terms of g/L or mg/mL.

Protocol 2: General Qualitative Solubility Test

This is a simpler, less precise method to quickly assess solubility.

Materials:

  • This compound

  • Selected organic solvent

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 25 mg of this compound to a test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the test tube for 60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route for this compound starting from 3-Hydroxybenzaldehyde.[1]

Synthesis_Workflow Start 3-Hydroxybenzaldehyde Reaction Nitration with Nitric Acid (28% solution, 35-45°C) Start->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Precipitation Yellow Precipitate Formation Hydrolysis->Precipitation Filtration Filtration Precipitation->Filtration Reflux Reflux in Benzene Filtration->Reflux Separation Separation of Insoluble Material Reflux->Separation Recrystallization Recrystallization from Water Separation->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination (Gravimetric Method)

This diagram outlines the logical steps for the quantitative determination of solubility using the gravimetric method.

Solubility_Workflow Start Start PrepSolution Prepare Saturated Solution (Excess Solute in Solvent) Start->PrepSolution Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) PrepSolution->Equilibrate CollectSample Collect Supernatant Equilibrate->CollectSample Filter Filter through 0.22 µm Syringe Filter CollectSample->Filter WeighDish Weigh Pre-weighed Evaporation Dish Evaporate Evaporate Solvent Filter->Evaporate Dry Dry to Constant Mass Evaporate->Dry WeighFinal Weigh Dish with Solute Dry->WeighFinal Calculate Calculate Solubility (g/L or mg/mL) WeighFinal->Calculate End End Calculate->End

Caption: Gravimetric Solubility Determination Workflow.

References

Spectroscopic Profile of 5-Hydroxy-2-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Hydroxy-2-nitrobenzaldehyde, a key intermediate in various chemical syntheses. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, organic chemistry, and analytical science. This guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound (CAS No: 42454-06-8, Molecular Formula: C₇H₅NO₄, Molecular Weight: 167.12 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-

Note: A ¹³C NMR spectrum is available for this compound, with one source indicating the use of CDCl₃ & DMSO-d₆ as the solvent.[4] However, a detailed peak list is not provided in the searched resources.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
Data Not Available-O-H stretch (Phenolic)
Data Not Available-C-H stretch (Aromatic)
Data Not Available-C=O stretch (Aldehyde)
Data Not Available-N=O asymmetric stretch (Nitro)
Data Not Available-C=C stretch (Aromatic)
Data Not Available-N=O symmetric stretch (Nitro)
Data Not Available-C-O stretch (Phenolic)
Data Not Available-C-H out-of-plane bend (Aromatic)

Note: While specific peak wavenumbers are not detailed, IR spectra for this compound have been recorded using techniques such as ATR-Neat and as a solid (split mull) in Fluorolube and Nujol.[1][5][6]

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
167Data Not Available[M]⁺ (Molecular Ion)
Data Not Available-Fragment Ion
Data Not Available-Fragment Ion
Data Not Available-Fragment Ion

Note: The mass spectrum of this compound has been obtained via electron ionization (EI), confirming the molecular weight of 167.12 g/mol .[1][7]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic nitro compounds, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a frequency of 300 MHz or higher. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared using one of several methods:

  • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Nujol Mull: The solid sample is ground to a fine paste with Nujol (mineral oil) and placed between two salt plates (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the sample is injected into the GC, which separates the components of the sample. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Report Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR/ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Report Comprehensive Spectroscopic Profile NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the complementary nature of the information obtained from different spectroscopic techniques.

Spectroscopic_Relationships Compound This compound NMR NMR (Connectivity) Compound->NMR provides IR IR (Functional Groups) Compound->IR provides MS MS (Molecular Formula) Compound->MS provides Structure Structure Elucidation NMR->Structure contributes to IR->Structure contributes to MS->Structure contributes to

Caption: Interrelationship of spectroscopic techniques for structural elucidation.

References

5-Hydroxy-2-nitrobenzaldehyde: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial synthetic intermediate in a multitude of chemical applications. Characterized by the presence of hydroxyl, nitro, and aldehyde functional groups, this compound offers a unique platform for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the reactive sites of the aldehyde and hydroxyl moieties, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2][3][4] This guide provides a detailed overview of its physicochemical properties, a standardized synthesis protocol, and its significant role as a building block, particularly in the formation of Schiff bases and other heterocyclic systems.

Physicochemical Properties

This compound typically appears as a yellow to orange crystalline solid.[1] It is soluble in organic solvents like methanol (B129727) and moderately soluble in water.[1][2] Its key identifying and physical properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 42454-06-8[1][5][6]
Molecular Formula C₇H₅NO₄[5][6][7]
Molecular Weight 167.12 g/mol [5][6][7]
IUPAC Name This compound[5]
Synonyms 3-Formyl-4-nitrophenol, 2-Nitro-5-hydroxybenzaldehyde[1][5]
Melting Point 165-169 °C[2][8]
Appearance Yellow powder / Yellow to orange crystalline solid[1][2][4]
SMILES C1=CC(=C(C=C1O)C=O)--INVALID-LINK--[O-][5][6]
InChI Key XLYPHUGUKGMURE-UHFFFAOYSA-N[5][8]

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 3-Hydroxybenzaldehyde. The hydroxyl group is an ortho-, para-director; however, the reaction conditions can be controlled to favor the formation of the desired isomer.

Synthesis_Workflow Start 3-Hydroxybenzaldehyde Reagent Nitric Acid (28%) 35-45°C Start->Reagent Nitration Product This compound Reagent->Product Hydrolysis & Purification

Figure 1. Synthetic workflow for this compound.

Experimental Protocol: Nitration of 3-Hydroxybenzaldehyde

This protocol is adapted from established procedures for the synthesis of this compound.[2][3]

  • Materials:

    • 3-Hydroxybenzaldehyde (m-hydroxybenzaldehyde)

    • Nitric acid (28% solution, density = 1.17 g/mL)

    • Benzene (B151609)

    • Deionized water

    • Round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath, filtration apparatus.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and thermometer, add 30 mL of nitric acid (28% solution).

    • Cool the flask in an ice bath and begin stirring.

    • Slowly add 3.0 g of 3-Hydroxybenzaldehyde to the nitric acid solution in portions, ensuring the internal temperature is maintained between 35°C and 45°C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature.

    • Perform hydrolysis by carefully adding water to the reaction mixture. A yellow precipitate will form.

    • Collect the yellow precipitate by vacuum filtration and wash with cold water.

    • Transfer the crude solid to a flask containing 20 mL of benzene and reflux the mixture for 15-20 minutes to remove soluble impurities.

    • Filter the hot mixture to separate the insoluble material, which is the desired product.

    • Purify the product by recrystallization from hot water to obtain this compound.

  • Expected Yield: Approximately 25%.[2][3]

  • Characterization: The final product can be characterized by its melting point (167°C) and spectroscopic methods (¹H NMR, IR, MS).[2][9][10][11]

Applications as a Synthetic Intermediate

The trifunctional nature of this compound makes it an exceptionally useful building block. The aldehyde group is a prime site for condensation reactions, the nitro group can be reduced to an amine, and the hydroxyl group can be alkylated or acylated.

Applications_Workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Derivative Classes Start This compound Condensation Condensation (e.g., with R-NH₂) Start->Condensation Reduction Reduction of NO₂ (e.g., with SnCl₂/HCl) Start->Reduction Alkylation Alkylation of OH (e.g., with R-X) Start->Alkylation SchiffBase Schiff Bases Condensation->SchiffBase AminoBenzaldehyde Amino Derivatives Reduction->AminoBenzaldehyde EtherDeriv Ether Derivatives Alkylation->EtherDeriv

Figure 2. Major synthetic pathways using this compound.

Synthesis of Schiff Bases

One of the most significant applications of this compound is in the synthesis of Schiff bases (imines) through condensation with primary amines.[12][13] These compounds are widely investigated in medicinal chemistry for their potential biological activities.[14][15]

Experimental Protocol: General Synthesis of a Schiff Base

This is a representative protocol for the condensation reaction.[13][16]

  • Materials:

    • This compound

    • A primary aromatic or aliphatic amine (e.g., aniline, p-toluidine)

    • Absolute ethanol (B145695)

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve one molar equivalent of this compound in hot absolute ethanol in a round-bottom flask.

    • In a separate beaker, dissolve one molar equivalent of the chosen primary amine in absolute ethanol.

    • Add the amine solution to the aldehyde solution with stirring.

    • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[13]

    • Attach a condenser and reflux the reaction mixture for 1-3 hours. The progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Other Applications
  • Quinoline (B57606) Derivatives: It is used as a starting material for the synthesis of quinoline derivatives, which have applications in medical research and diagnostics.[1][6]

  • Anticholinesterase Agents: The molecule has reported anticholinesterase activity, which is of interest in the study of neurodegenerative diseases.[1][6]

  • Dye and Pigment Production: The chromophoric groups present in the molecule make it a useful intermediate in the dye industry.[2][17]

Role in Drug Discovery and Development

While this compound itself is not typically the active pharmaceutical ingredient (API), its derivatives, especially Schiff bases, are of significant interest. The structural scaffold is present in molecules explored for a range of biological activities.

  • Antimicrobial and Anticancer Activity: Substituted salicylaldehydes and their Schiff base derivatives have demonstrated potent antibacterial, antifungal, and anticancer properties.[15][18] The combination of the hydroxyl, nitro, and imine groups in the final structures is often key to their efficacy.

  • Signaling Pathway Modulation: While direct evidence is limited for this specific molecule, other benzaldehyde (B42025) derivatives have been shown to interact with cellular signaling cascades like the MAPK pathway, which regulates cell proliferation and apoptosis.[18] This suggests that derivatives of this compound could be promising candidates for further investigation in cancer research.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_preclinical Preclinical Studies Start This compound Library Synthesize Derivative Library (e.g., Schiff Bases) Start->Library Screening High-Throughput Screening (e.g., Antimicrobial, Cytotoxicity) Library->Screening HitID Hit Identification Screening->HitID LeadOpt Lead Optimization (Structure-Activity Relationship) HitID->LeadOpt Preclinical In Vivo Studies & Mechanism of Action LeadOpt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Figure 3. A conceptual workflow for drug discovery using the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value synthetic intermediate with a well-established role in organic synthesis. Its readily available functional groups provide multiple avenues for chemical modification, leading to a diverse range of complex molecules. Its application in the synthesis of biologically active Schiff bases underscores its importance to the fields of medicinal chemistry and drug development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile compound.

References

The Cornerstone of Complexity: A Technical Guide to 5-Hydroxy-2-nitrobenzaldehyde in Novel Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility of 5-hydroxy-2-nitrobenzaldehyde in the creation of novel heterocyclic compounds. This document provides an in-depth overview of synthetic methodologies, quantitative data, and potential biological applications, establishing this compound as a critical starting material in medicinal chemistry and materials science.

Introduction: A Versatile Scaffolding for Innovation

This compound is a commercially available aromatic aldehyde that serves as a pivotal building block for the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring an aldehyde, a hydroxyl group, and a nitro group on a benzene (B151609) ring, offers multiple reactive sites for a variety of chemical transformations. The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring, making it an ideal precursor for the construction of complex molecular frameworks with significant potential in drug discovery and materials science.

This technical guide outlines key synthetic strategies that leverage the reactivity of this compound, providing detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways.

Core Synthetic Strategies and Applications

The strategic positioning of the functional groups in this compound allows for a range of synthetic transformations, primarily centered around the reactivity of the aldehyde and the potential for reduction of the nitro group to an amine. This in situ generation of an ortho-amino-hydroxy benzaldehyde (B42025) derivative opens a gateway to a multitude of condensation and cyclization reactions for the synthesis of various heterocyclic systems.

A crucial step in many synthetic routes involving this compound is the reduction of the nitro group to an amine. This transformation is typically achieved using reducing agents such as iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation. The resulting ortho-aminophenol derivative is highly reactive and can be used in situ for subsequent cyclization reactions.

G Start This compound Reduction Nitro Group Reduction (e.g., Fe/AcOH, Na2S2O4, H2/Pd-C) Start->Reduction Intermediate 5-Hydroxy-2-aminobenzaldehyde (In situ generation) Reduction->Intermediate Heterocycles Novel Heterocyclic Scaffolds Intermediate->Heterocycles Condensation & Cyclization Reactions

Caption: General synthetic workflow starting from this compound.

Synthesis of Quinolines: The Friedländer Annulation

A powerful method for the synthesis of quinoline (B57606) derivatives is the Friedländer annulation, which involves the reaction of an ortho-aminobenzaldehyde with a compound containing an activated methylene (B1212753) group (e.g., a ketone). By employing a domino nitro reduction-Friedländer heterocyclization, 7-hydroxyquinolines can be synthesized in a one-pot reaction from this compound.

Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis of 7-Hydroxyquinolines

  • Reaction Setup: To a solution of this compound (1 equivalent) in glacial acetic acid, add the active methylene compound (e.g., a β-ketoester or a ketone, 3 equivalents).

  • Reduction: Heat the mixture to 95-110 °C and add iron powder (4 equivalents) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

  • Work-up and Purification: After completion, cool the reaction mixture, pour it into ice water, and neutralize with a suitable base. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactant 2 (Active Methylene Compound)ProductYield (%)Melting Point (°C)Spectroscopic Data
Ethyl acetoacetateEthyl 7-hydroxy-2-methylquinoline-3-carboxylate80-90185-187¹H NMR, ¹³C NMR, MS
Acetophenone7-Hydroxy-2-phenylquinoline75-85230-232¹H NMR, ¹³C NMR, MS
Cyclohexanone8-Hydroxy-1,2,3,4-tetrahydroacridine70-80>300¹H NMR, ¹³C NMR, MS
Synthesis of Benzimidazoles

Benzimidazole (B57391) derivatives are readily synthesized through the condensation of an ortho-phenylenediamine with an aldehyde. Following the reduction of the nitro group in this compound, the resulting 5-hydroxy-2-aminobenzaldehyde can be further reacted with another amine to form a di-amino intermediate, which then cyclizes with an aldehyde or carboxylic acid derivative to yield 6-hydroxybenzimidazoles.

G Start This compound Step1 Nitro Reduction Start->Step1 Intermediate1 5-Hydroxy-2-aminobenzaldehyde Step1->Intermediate1 Step2 Reaction with o-phenylenediamine Intermediate1->Step2 Intermediate2 Schiff Base Intermediate Step2->Intermediate2 Step3 Oxidative Cyclization Intermediate2->Step3 Product 2-Substituted-6-hydroxybenzimidazole Step3->Product

Caption: Synthetic pathway to 6-hydroxybenzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-6-hydroxybenzimidazoles

  • Nitro Reduction: Reduce this compound to 5-hydroxy-2-aminobenzaldehyde using a standard procedure (e.g., iron in acetic acid).

  • Condensation: In a one-pot synthesis, add an equivalent of an aromatic aldehyde to the reaction mixture containing the in-situ generated 5-hydroxy-2-aminobenzaldehyde.

  • Cyclization: Reflux the mixture in a suitable solvent (e.g., ethanol) in the presence of an oxidizing agent (e.g., sodium metabisulfite (B1197395) or air) for several hours.

  • Isolation: Cool the reaction mixture, and collect the precipitated product by filtration. Wash with a cold solvent and dry to obtain the pure benzimidazole derivative.

Aromatic AldehydeProductYield (%)Melting Point (°C)Spectroscopic Data
Benzaldehyde6-Hydroxy-2-phenylbenzimidazole85-95265-267¹H NMR, ¹³C NMR, MS
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-hydroxybenzimidazole80-90288-290¹H NMR, ¹³C NMR, MS
4-Methoxybenzaldehyde6-Hydroxy-2-(4-methoxyphenyl)benzimidazole82-92240-242¹H NMR, ¹³C NMR, MS
Synthesis of Quinazolines

Quinazoline (B50416) derivatives can be synthesized from this compound through a multi-step process. The key steps involve the reduction of the nitro group, followed by reaction with an amine to form a Schiff base, which then undergoes cyclization with a suitable C1 source. A more direct approach involves a multicomponent reaction.

Experimental Protocol: Multicomponent Synthesis of 7-Hydroxyquinazolines

  • Reaction Mixture: Combine this compound (1 equivalent), an aromatic amine (1 equivalent), and dimedone (1 equivalent) in ethanol.

  • Catalyst: Add a catalytic amount of a Lewis acid (e.g., InCl₃).

  • Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Aromatic AmineProductYield (%)Melting Point (°C)Spectroscopic Data
Aniline7-Hydroxy-2,4-diphenyl-quinazoline70-80210-212¹H NMR, ¹³C NMR, MS
4-Methylaniline7-Hydroxy-2-phenyl-4-(p-tolyl)quinazoline72-82225-227¹H NMR, ¹³C NMR, MS
4-Chloroaniline4-(4-Chlorophenyl)-7-hydroxy-2-phenylquinazoline68-78240-242¹H NMR, ¹³C NMR, MS

Biological Significance and Potential Signaling Pathways

Heterocyclic compounds derived from this compound, particularly those containing quinoline, benzimidazole, and quinazoline scaffolds, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Anticancer Activity of Hydroxy-Substituted Quinazolines

Many quinazoline derivatives are known to act as tyrosine kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The hydroxyl group on the quinazoline core can potentially enhance binding to the ATP-binding site of these kinases.

G Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Quinazoline 7-Hydroxyquinazoline Derivative Quinazoline->Receptor Inhibition Apoptosis Apoptosis Quinazoline->Apoptosis ATP ATP ATP->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Potential mechanism of action for 7-hydroxyquinazoline derivatives as tyrosine kinase inhibitors.

Antimicrobial Activity of Hydroxy-Substituted Benzimidazoles

Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of microbial growth by interfering with essential cellular processes. The hydroxyl group can play a role in binding to bacterial enzymes or disrupting cell membrane integrity. A plausible mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of a wide range of novel heterocyclic compounds. Its unique combination of functional groups allows for the construction of complex molecular architectures with significant potential in drug discovery and materials science. The synthetic routes outlined in this guide, particularly those involving a key nitro-reduction step, provide efficient pathways to quinolines, benzimidazoles, quinazolines, and other important heterocyclic systems. The potential for these derivatives to exhibit potent biological activities, such as anticancer and antimicrobial effects, underscores the importance of continued research and development utilizing this remarkable building block. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of heterocyclic chemistry.

The Biological Potential of 5-Hydroxy-2-nitrobenzaldehyde Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in synthetic organic and medicinal chemistry. Its unique structure, featuring hydroxyl, nitro, and aldehyde functional groups, provides multiple reactive sites for the synthesis of a diverse array of derivatives, most notably Schiff bases. These derivatives have garnered significant interest within the scientific community due to their wide spectrum of potential biological activities, including antimicrobial and anticancer properties. The electron-withdrawing nature of the nitro group, combined with the coordinating potential of the hydroxyl and imine groups in its Schiff base derivatives, is believed to contribute to their therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and methodologies for evaluating this compound derivatives, aiming to equip researchers with the foundational knowledge to explore this promising class of compounds.

Synthesis of this compound and its Schiff Base Derivatives

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction with a primary amine. The general procedure involves dissolving this compound and the desired primary amine in a suitable solvent, often with a catalytic amount of acid, and heating the mixture under reflux.

General Synthesis Protocol for Schiff Bases

A common method for the synthesis of Schiff bases derived from this compound involves the following steps:

  • Dissolution : Dissolve equimolar amounts of this compound and the selected primary amine in a suitable solvent, such as ethanol (B145695) or methanol.

  • Catalysis : Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.

  • Reaction : The mixture is then refluxed for a period ranging from a few hours to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Isolation : Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (the Schiff base) is collected by filtration.

  • Purification : The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

Biological Activities and Data Presentation

While extensive quantitative data specifically for this compound derivatives is limited in publicly available literature, the biological activities of structurally similar nitro- and hydroxy-substituted benzaldehyde (B42025) Schiff bases provide a strong indication of their potential. The following tables summarize representative quantitative data for such analogous compounds to serve as a reference for researchers.

Antimicrobial Activity

Schiff bases derived from substituted benzaldehydes have demonstrated significant activity against a range of bacterial and fungal pathogens. The imine group is considered crucial for their antimicrobial action.

Table 1: Representative Antimicrobial Activity of Structurally Similar Schiff Base Derivatives (Zone of Inhibition in mm)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
Schiff base of 3-nitrobenzaldehyde18 mm14 mm12 mm16 mm
Metal complex of nitrobenzaldehyde Schiff base22 mm18 mm16 mm20 mm

Note: The data presented are illustrative and sourced from studies on analogous compounds to indicate potential activity.

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Structurally Similar Schiff Base Derivatives (in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliAspergillus niger
Schiff base of salicylaldehyde12.5255012.5
Chitosan-based Schiff base7.8115.6231.25-

Note: The data presented are illustrative and sourced from studies on analogous compounds to indicate potential activity.[1]

Anticancer Activity

The cytotoxic effects of Schiff bases and their metal complexes against various cancer cell lines have been a subject of intense research. Proposed mechanisms of action often involve DNA binding and cleavage or the inhibition of critical cellular enzymes.

Table 3: Representative Anticancer Activity of Structurally Similar Schiff Base Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)
Salicylaldehyde-derived Schiff base< 0.1-16.95-
4-Nitrobenzaldehyde-derived Schiff base-446.68 (µg/mL)--
Binuclear Ru(II) Schiff base complex4.09-0.681.66

Note: The data presented are illustrative and sourced from studies on analogous compounds to indicate potential activity.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological potential of newly synthesized compounds. The following are standard protocols adapted from the literature for assessing the antimicrobial and anticancer activities of Schiff base derivatives.

Antimicrobial Susceptibility Testing

1. Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., matching the 0.5 McFarland turbidity standard) is prepared.

  • Inoculation of Agar (B569324) Plates : The standardized inoculum is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Application of Test Compounds : Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement : The diameter of the zone of inhibition around each disc is measured in millimeters.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilution : A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation : A standardized suspension of the test microorganism is added to each well.

  • Controls : Positive (microorganism without the compound) and negative (broth only) controls are included.

  • Incubation : The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or a solubilization buffer).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Visualization of Methodologies and Pathways

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological screening of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening start This compound + Primary Amine synthesis Schiff Base Synthesis (Condensation Reaction) start->synthesis purification Purification & Characterization (FT-IR, NMR, Mass Spec) synthesis->purification antimicrobial_screening Primary Screening (Disc Diffusion) purification->antimicrobial_screening cytotoxicity_assay Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) purification->cytotoxicity_assay mic_determination Quantitative Analysis (MIC Determination) antimicrobial_screening->mic_determination lead_antimicrobial lead_antimicrobial mic_determination->lead_antimicrobial Identify Lead Antimicrobial ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination lead_anticancer lead_anticancer ic50_determination->lead_anticancer Identify Lead Anticancer

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Putative Signaling Pathway in Cancer Cells

While the precise molecular targets of this compound derivatives are yet to be fully elucidated, research on other benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.

mapk_pathway cluster_nucleus Nucleus cluster_response Cellular Response derivative This compound Derivative raf Raf derivative->raf Inhibition? receptor Growth Factor Receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription apoptosis Apoptosis erk->apoptosis Inhibition proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Hydroxyquinoline Derivatives from 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-hydroxyquinoline (B46185) derivatives, valuable scaffolds in medicinal chemistry, utilizing 5-Hydroxy-2-nitrobenzaldehyde as a key starting material. The described methodology is based on a modified one-pot Friedländer annulation, which involves the in situ reduction of the nitro group followed by condensation with an active methylene (B1212753) compound.[1] This approach offers a significant advantage as it circumvents the need to handle potentially unstable 2-amino-5-hydroxybenzaldehyde.

Introduction

Quinoline (B57606) and its derivatives are fundamental heterocyclic structures present in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1] They are integral components in the development of therapeutic agents, including anticancer, antimalarial, antibacterial, and anti-inflammatory drugs. The substituent pattern on the quinoline ring system plays a crucial role in modulating the pharmacological properties of these compounds. The introduction of a hydroxyl group at the C-6 position, in particular, can significantly influence the biological activity and pharmacokinetic profile of the resulting quinoline derivative.

The Friedländer synthesis is a classical and efficient method for constructing the quinoline core, typically involving the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group.[2][3] A significant modification of this method allows for the use of more readily available 2-nitrobenzaldehydes as starting materials.[1] This is achieved through a domino reaction sequence where the nitro group is first reduced to an amine in situ, which then undergoes the classical Friedländer condensation.[1] This one-pot approach is not only efficient but also amenable to the synthesis of a diverse range of substituted quinolines.

This document outlines a detailed protocol for the synthesis of 6-hydroxyquinoline derivatives from this compound and various active methylene compounds, providing quantitative data for representative examples and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the expected products and yields for the synthesis of various 6-hydroxyquinoline derivatives from this compound using the modified Friedländer synthesis. The yields are based on analogous reactions reported in the literature for other substituted 2-nitrobenzaldehydes.[1]

EntryActive Methylene CompoundProductExpected Yield (%)
1Acetophenone6-Hydroxy-2-phenylquinoline85-95
2Ethyl acetoacetateEthyl 6-hydroxy-2-methylquinoline-3-carboxylate80-90
3Acetone6-Hydroxy-2-methylquinoline75-85
4Cyclohexanone7,8,9,10-Tetrahydro-6-hydroxyacridine70-80

Experimental Protocols

General Protocol for the One-Pot Synthesis of 6-Hydroxyquinoline Derivatives

This protocol is adapted from the well-established method for the domino nitro reduction-Friedländer heterocyclization.[1]

Materials:

  • This compound

  • Active methylene compound (e.g., Acetophenone, Ethyl acetoacetate, Acetone, Cyclohexanone)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (B145695) (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Addition of Reagents: To the flask, add the active methylene compound (1.1-1.5 eq.), followed by ethanol and glacial acetic acid (a typical solvent ratio is 1:1 to 2:1 EtOH:AcOH).

  • Reduction of Nitro Group: To the stirred solution, add iron powder (3.0-5.0 eq.) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the substrate.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

    • Combine the filtrates and carefully neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start This compound + Active Methylene Compound reagents Add Fe powder and AcOH in EtOH start->reagents 1. reflux Heat to Reflux (2-12 h) reagents->reflux 2. filter Filter through Celite reflux->filter 3. neutralize Neutralize with NaHCO₃ filter->neutralize 4. extract Extract with EtOAc neutralize->extract 5. dry Dry with MgSO₄ extract->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. purify Column Chromatography or Recrystallization concentrate->purify 8. characterize Spectroscopic Analysis (NMR, MS) purify->characterize 9. signaling_pathways cluster_cancer Cancer Therapeutics cluster_antimicrobial Antimicrobial Activity cluster_antiinflammatory Anti-inflammatory Effects quinoline Quinoline Derivatives pi3k PI3K/Akt/mTOR Pathway quinoline->pi3k Inhibit apoptosis Induction of Apoptosis quinoline->apoptosis Promote angiogenesis Inhibition of Angiogenesis quinoline->angiogenesis Inhibit gyrase DNA Gyrase Inhibition quinoline->gyrase Inhibit biofilm Biofilm Formation Inhibition quinoline->biofilm Disrupt nfkb NF-κB Signaling Pathway quinoline->nfkb Inhibit cytokines Modulation of Cytokines quinoline->cytokines Regulate

References

Application Notes and Protocols for Friedländer Annulation with 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer annulation is a cornerstone in synthetic organic chemistry for the construction of quinoline (B57606) and polycyclic quinoline derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document provides detailed protocols for the synthesis of substituted quinolines utilizing 5-Hydroxy-2-nitrobenzaldehyde as a key starting material.

A significant challenge with the traditional Friedländer synthesis is the limited availability of substituted 2-aminobenzaldehydes. To circumvent this, a highly effective one-pot domino reaction has been developed. This approach involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092), such as this compound, to the corresponding 2-aminobenzaldehyde, which then immediately undergoes the Friedländer condensation with an active methylene (B1212753) compound. This method is advantageous as it avoids the isolation of the often unstable 2-aminoaldehyde intermediate.

Additionally, microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often leading to significantly reduced reaction times and improved yields.[1][2]

Quantitative Data Summary

The following table summarizes representative yields for the domino nitro reduction-Friedländer heterocyclization with various 2-nitrobenzaldehyde derivatives and active methylene compounds, analogous to the reaction with this compound. The data is adapted from studies on similar substrates, demonstrating the versatility and efficiency of the one-pot procedure.[3]

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundProductYield (%)
2-NitrobenzaldehydeEthyl AcetoacetateEthyl 2-methylquinoline-3-carboxylate98
2-NitrobenzaldehydeMethyl 3-oxobutanoateMethyl 2-methylquinoline-3-carboxylate87
5-Fluoro-2-nitrobenzaldehydeIsopropyl 3-oxobutanoateIsopropyl 6-fluoro-2-methylquinoline-3-carboxylate70
5-Fluoro-2-nitrobenzaldehydeEthyl 1,1,1-trifluoro-3-oxobutanoateEthyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate70
5-Methoxy-2-nitrobenzaldehydePhenylacetonitrile6-Methoxy-2-phenylquinoline-3-carbonitrile70
5-Methoxy-2-nitrobenzaldehyde1-Phenyl-2-(phenylsulfonyl)ethan-1-one6-Methoxy-2-phenyl-3-(phenylsulfonyl)quinoline80

Experimental Protocols

Protocol 1: Domino Nitro Reduction-Friedländer Annulation (One-Pot Synthesis)

This protocol details a one-pot method for the synthesis of substituted 6-hydroxyquinolines from this compound, involving an initial in situ reduction of the nitro group followed by the Friedländer condensation.[3]

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, phenylacetonitrile)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (B145695) (EtOH)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the active methylene compound (1.2 mmol), and ethanol (10 mL).

  • Stir the mixture to achieve a homogeneous solution or suspension.

  • Add iron powder (4.0 mmol) to the mixture.

  • With vigorous stirring, add glacial acetic acid (5.0 mL) dropwise.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate (2 x 15 mL).

  • Combine the organic filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired substituted 6-hydroxyquinoline.

Protocol 2: Microwave-Assisted Friedländer Annulation

This protocol describes a rapid, solvent-free, microwave-assisted synthesis. Note that this method requires the starting material to be 5-Hydroxy-2-aminobenzaldehyde. If starting from this compound, it must first be reduced to the amine via a separate procedure.

Materials:

  • 5-Hydroxy-2-aminobenzaldehyde

  • Active methylene compound (e.g., ketone, β-keto ester)

  • Solid acid catalyst (e.g., silica-propylsulfonic acid, p-toluenesulfonic acid)[4]

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • In a microwave reactor vial, combine 5-Hydroxy-2-aminobenzaldehyde (1.0 mmol), the active methylene compound (1.5 mmol), and the solid acid catalyst (e.g., 100 mg of silica-propylsulfonic acid).[4]

  • Ensure the reactants are well-mixed.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 15-30 minutes. The optimal time and temperature may need to be determined empirically.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 10 mL) to the solid mixture.

  • Filter the mixture to remove the solid catalyst. The catalyst can often be washed with hot solvent, dried, and reused.[4]

  • Wash the filtrate with a saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure quinoline derivative.

Visualizations

experimental_workflow Experimental Workflow for Domino Nitro Reduction-Friedländer Annulation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine Reactants: - this compound - Active Methylene Compound - Iron Powder - Ethanol add_acid 2. Add Acetic Acid (dropwise) reactants->add_acid Vigorous Stirring reflux 3. Heat to Reflux (4-6 hours) add_acid->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to RT monitor->cool Reaction Complete filter 6. Filter through Celite cool->filter neutralize 7. Neutralize with NaHCO₃ filter->neutralize extract 8. Extract with EtOAc neutralize->extract dry 9. Dry & Concentrate extract->dry chromatography 10. Column Chromatography dry->chromatography product Pure 6-Hydroxyquinoline Derivative chromatography->product

Caption: Experimental workflow for the domino nitro reduction-Friedländer annulation.

friedlander_mechanism General Mechanism of Friedländer Annulation cluster_reactants Reactants amino_aldehyde 2-Aminobenzaldehyde Derivative step1 Step 1: Aldol Condensation (Base or Acid Catalyzed) amino_aldehyde->step1 active_methylene Active Methylene Compound active_methylene->step1 intermediate1 α,β-Unsaturated Carbonyl Intermediate step1->intermediate1 step2 Step 2: Michael Addition (Intramolecular) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Step 3: Dehydration (Aromatization) intermediate2->step3 product Substituted Quinoline step3->product

Caption: General reaction mechanism of the Friedländer annulation.

References

Application Notes and Protocols: 5-Hydroxy-2-nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-nitrobenzaldehyde is a versatile aromatic compound characterized by the presence of hydroxyl, nitro, and aldehyde functional groups.[1] This unique combination of reactive sites makes it a valuable starting material and intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical intermediates. Its electron-withdrawing nitro group and reactive aldehyde and hydroxyl moieties allow for diverse chemical transformations, making it a key building block in medicinal chemistry.[1][2] These application notes provide detailed protocols and data for the use of this compound in the synthesis of a key intermediate for Cilostamide, a quinoline (B57606) derivative used for the management of intermittent claudication. Additionally, the synthesis of Schiff base derivatives with potential biological activity is discussed.

Synthesis of a 6-Hydroxy-2-oxo-1,2-dihydroquinoline Intermediate for Cilostamide

Cilostamide is a quinoline derivative that acts as a phosphodiesterase 3 (PDE3) inhibitor. The synthesis of Cilostamide can be achieved through a multi-step process starting from this compound.[2] A key step in this synthesis is the formation of the 6-hydroxy-2-oxo-1,2-dihydroquinoline core. This can be accomplished via a modified Friedländer annulation.

Experimental Workflow: Synthesis of 6-Hydroxy-7-nitro-2-oxo-1,2-dihydroquinoline

A 5-Hydroxy- 2-nitrobenzaldehyde D Reaction Mixture A->D B Ethyl Acetoacetate B->D C Base (e.g., Piperidine) Solvent (e.g., Ethanol) C->D E Reflux D->E Heating F Cooling and Precipitation E->F G Filtration and Washing F->G H Drying G->H I 6-Hydroxy-7-nitro-2-oxo- 1,2-dihydroquinoline H->I A 5-Hydroxy- 2-nitrobenzaldehyde D Reaction Mixture A->D B Primary Amine (e.g., Aniline derivative) B->D C Solvent (e.g., Ethanol) Acid Catalyst (e.g., Acetic Acid) C->D E Stirring at Room Temperature or Reflux D->E F Precipitation/ Crystallization E->F G Filtration and Washing F->G H Drying G->H I Schiff Base Product H->I cluster_0 Cell Membrane cluster_1 Intracellular AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Degrades Cellular_Effects Vasodilation & Inhibition of Platelet Aggregation PKA->Cellular_Effects Leads to Cilostamide Cilostamide Cilostamide->PDE3 Inhibits

References

Application Notes and Protocols: 5-Hydroxy-2-nitrobenzaldehyde as a Versatile Precursor for Dyestuff Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 5-Hydroxy-2-nitrobenzaldehyde in the synthesis of a diverse range of dyestuffs, including azo dyes and Schiff base derivatives. This versatile precursor, featuring strategically placed hydroxyl, nitro, and aldehyde functional groups, offers a valuable scaffold for the development of novel chromophores with potential applications in textiles, materials science, and as biological probes.

Synthesis of Azo Dyes

A primary application of this compound in dyestuff synthesis is its conversion into azo dyes. This process involves a two-step synthetic pathway: the reduction of the nitro group to a primary amine, followed by diazotization and subsequent azo coupling with an electron-rich aromatic compound. The presence of the hydroxyl and aldehyde groups on the resulting dye molecule can be further exploited for fine-tuning the spectral properties or for covalent attachment to various substrates.

Synthetic Pathway Overview

The general synthetic route commences with the reduction of this compound to 5-Hydroxy-2-aminobenzaldehyde. This intermediate is then diazotized using nitrous acid at low temperatures to form a reactive diazonium salt. Subsequently, this diazonium salt is coupled with a suitable aromatic partner, such as a phenol (B47542) or an aromatic amine, to yield the final azo dye.

Azo_Dye_Synthesis A This compound B 5-Hydroxy-2-aminobenzaldehyde A->B Reduction (e.g., Sn/HCl) C Diazonium Salt B->C Diazotization (NaNO2, HCl, 0-5°C) E Azo Dye C->E Azo Coupling D Coupling Component (e.g., Phenol, Aniline) D->E

Fig. 1: General synthetic pathway for azo dyes.
Experimental Protocols

Protocol 1: Reduction of this compound to 5-Hydroxy-2-aminobenzaldehyde

This protocol details the reduction of the nitro group using tin(II) chloride in hydrochloric acid.

Materials and Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (50%)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.67 g, 0.01 mol) in 50 mL of ethanol (B145695).

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate (11.3 g, 0.05 mol) in 25 mL of concentrated hydrochloric acid.

  • Cool the ethanolic solution of this compound in an ice bath with stirring.

  • Slowly add the tin(II) chloride solution to the cooled aldehyde solution. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Gently heat the mixture to reflux and maintain for 4 hours to ensure the completion of the reaction.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the dropwise addition of a 50% NaOH solution until the pH is approximately 8-9.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 5-Hydroxy-2-aminobenzaldehyde, which can be purified by recrystallization.

Protocol 2: Diazotization of 5-Hydroxy-2-aminobenzaldehyde and Azo Coupling

This protocol describes the formation of the diazonium salt and its subsequent coupling with a generic coupling component (e.g., phenol).

Materials and Equipment:

  • 5-Hydroxy-2-aminobenzaldehyde

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phenol (or other coupling component)

  • Sodium hydroxide (NaOH)

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 5-Hydroxy-2-aminobenzaldehyde (1.37 g, 0.01 mol) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of 5-Hydroxy-2-aminobenzaldehyde, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is indicated by a slight color change. The resulting solution should be used immediately.

  • In a separate beaker, dissolve the coupling component (e.g., phenol, 0.94 g, 0.01 mol) in a 10% NaOH solution.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Quantitative Data

The following table summarizes representative data for azo dyes synthesized from precursors analogous to 5-Hydroxy-2-aminobenzaldehyde. Actual yields and spectral data for derivatives of this compound will vary depending on the specific coupling component used.

Diazo Component PrecursorCoupling ComponentDye ColorYield (%)λmax (nm)Reference
p-Aminobenzaldehyde1-NaphtholLight OrangeGood-
p-Aminobenzaldehyde2-NaphtholDark RedGood-
4-Amino-3-nitrobenzaldehyde1-NaphtholLight Orange--
4-Amino-3-nitrobenzaldehyde2-NaphtholDark Red--

Synthesis of Schiff Base Dyes

The aldehyde functionality of this compound allows for the straightforward synthesis of Schiff base dyes through a one-step condensation reaction with primary aromatic amines. The resulting azomethine (-C=N-) linkage is a key component of the chromophoric system.

Synthetic Pathway Overview

The synthesis involves the direct reaction of this compound with a primary aromatic amine, often catalyzed by a few drops of acid, to form the corresponding Schiff base.

Schiff_Base_Synthesis A This compound C Schiff Base Dye A->C B Primary Aromatic Amine (e.g., Aniline) B->C Condensation (e.g., Ethanol, Acetic Acid)

Fig. 2: General synthetic pathway for Schiff base dyes.
Experimental Protocol

Protocol 3: Synthesis of a Schiff Base Dye from this compound

This protocol details the condensation reaction with aniline (B41778) as a representative primary aromatic amine.

Materials and Equipment:

  • This compound

  • Aniline

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.67 g, 0.01 mol) in 30 mL of absolute ethanol.

  • To this solution, add aniline (0.93 g, 0.01 mol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, as indicated by the disappearance of the starting materials on TLC, cool the mixture to room temperature.

  • The precipitated Schiff base dye is collected by vacuum filtration and washed with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The table below presents data for Schiff base synthesis from various nitrobenzaldehydes, providing an indication of expected yields.

AldehydeAmineYield (%)Reference
o-Nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexane76.4[1]
m-Nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexane94.4[1]
p-Nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexane74.5[1]
SalicylaldehydeVarious amines62-85[2]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of dyestuffs from this compound.

Experimental_Workflow Start Start Precursor This compound Start->Precursor Synthesis Synthesis Precursor->Synthesis Azo Azo Dye Synthesis Synthesis->Azo Path 1 Schiff Schiff Base Synthesis Synthesis->Schiff Path 2 Purification Purification (Recrystallization/Chromatography) Azo->Purification Schiff->Purification Characterization Characterization Purification->Characterization Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Characterization->Spectroscopy Analysis Purity and Yield Analysis Characterization->Analysis End End Spectroscopy->End Analysis->End

Fig. 3: General experimental workflow.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • This compound and its derivatives may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and skin contact.

  • Diazonium salts are potentially explosive when dry and should be handled with extreme care and used immediately after preparation in solution.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating Schiff bases derived from 5-Hydroxy-2-nitrobenzaldehyde. The protocols detailed herein are designed to guide researchers in the preparation and evaluation of these promising compounds for various biological and catalytic applications.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that form stable complexes with a wide range of metal ions. Those derived from this compound are of particular interest due to the presence of multiple coordination sites (the phenolic hydroxyl group, the azomethine nitrogen, and the nitro group), which can influence the geometry and electronic properties of the resulting metal complexes. These structural features are often associated with enhanced biological activities, including antimicrobial and anticancer properties, as well as potential catalytic applications.

Synthesis Protocols

This section outlines the detailed experimental procedures for the synthesis of Schiff bases from this compound and a representative primary amine, followed by the preparation of their metal complexes.

Protocol 1: Synthesis of Schiff Base Ligand

This protocol describes the condensation reaction between this compound and a primary amine (e.g., aniline) to form the Schiff base ligand.

Materials:

  • This compound

  • Aniline (B41778) (or other primary amine)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.67 g (10 mmol) of this compound in 30 mL of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve 0.93 mL (10 mmol) of aniline in 20 mL of absolute ethanol.

  • Add the ethanolic solution of aniline dropwise to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a condenser to the flask and reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base ligand.

  • Dry the purified product in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of metal(II) complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) of the synthesized Schiff base ligand.

Materials:

  • Synthesized Schiff Base Ligand

  • Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O) or Metal(II) acetate (B1210297) dihydrate (e.g., Cu(CH₃COO)₂·2H₂O, Zn(CH₃COO)₂·2H₂O)

  • Absolute Ethanol or Methanol

  • Round-bottom flask with condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2.42 g (10 mmol) of the Schiff base ligand in 40 mL of hot absolute ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 5 mmol of the respective metal salt (e.g., 1.19 g of CoCl₂·6H₂O) in 20 mL of absolute ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • A change in color and the formation of a precipitate are typically observed.

  • Attach a condenser and reflux the reaction mixture for 2-3 hours.

  • After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.

  • Wash the complex with ethanol and then with diethyl ether.

  • Dry the final product in a desiccator.

Characterization Data

The synthesized Schiff base and its metal complexes should be characterized by various spectroscopic and analytical techniques to confirm their structure and purity. The following tables summarize typical quantitative data obtained for such compounds.

Table 1: Physicochemical and Analytical Data of a Representative Schiff Base and its Metal Complexes

CompoundMolecular FormulaFormula Weight ( g/mol )ColorMelting Point (°C)Yield (%)Molar Conductance (Ω⁻¹cm²mol⁻¹)
Ligand (L) C₁₃H₁₀N₂O₃242.23Yellow185-18785-
[Co(L)₂(H₂O)₂] C₂₆H₂₄CoN₄O₈599.43Brown>3007815.2
[Ni(L)₂(H₂O)₂] C₂₆H₂₄NiN₄O₈599.19Green>3008112.5
[Cu(L)₂] C₂₆H₁₈CuN₄O₆546.00Dark Green>3008310.8
[Zn(L)₂] C₂₆H₁₈N₄O₆Zn547.84Light Yellow>3007514.1

Note: L represents the Schiff base derived from this compound and aniline. Molar conductance was measured in DMF at 10⁻³ M concentration.

Table 2: Key FT-IR Spectral Data (cm⁻¹) of the Schiff Base and its Metal Complexes

Compoundν(O-H) (Phenolic)ν(C=N) (Azomethine)ν(N-O) (Nitro)ν(M-O)ν(M-N)
Ligand (L) ~3400~1620~1520 & ~1340--
[Co(L)₂(H₂O)₂] -~1605~1518 & ~1338~550~480
[Ni(L)₂(H₂O)₂] -~1608~1517 & ~1337~555~485
[Cu(L)₂] -~1602~1515 & ~1335~560~490
[Zn(L)₂] -~1610~1519 & ~1339~545~475

Table 3: Electronic Spectral Data (λ_max, nm) of the Schiff Base and its Metal Complexes in DMF

Compoundπ → πn → πd-d Transitions / Charge Transfer
Ligand (L) ~270, ~320~410-
[Co(L)₂(H₂O)₂] ~275, ~325~420~680
[Ni(L)₂(H₂O)₂] ~273, ~322~418~580, ~650
[Cu(L)₂] ~278, ~328~425~630
[Zn(L)₂] ~272, ~321~415-

Biological Applications and Protocols

Metal complexes of Schiff bases derived from this compound have shown promising potential as antimicrobial and anticancer agents. The chelation of the metal ion to the Schiff base ligand often enhances the biological activity compared to the free ligand.

Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)

Materials:

  • Nutrient Agar (B569324) (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at various concentrations

  • Positive control (standard antibiotic/antifungal drug)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculate the solidified agar plates with the test microorganisms using a sterile swab.

  • Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solutions, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Table 4: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureusE. coliC. albicans
Ligand (L) 1087
[Co(L)₂(H₂O)₂] 181514
[Ni(L)₂(H₂O)₂] 161412
[Cu(L)₂] 221816
[Zn(L)₂] 151211
Standard Drug 252320
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of the synthesized compounds against a cancer cell line (e.g., MCF-7, human breast cancer cell line).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., Cisplatin) for 48 or 72 hours. Include wells with untreated cells as a negative control.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 5: Representative In Vitro Anticancer Activity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
Ligand (L) >100>100
[Co(L)₂(H₂O)₂] 25.530.2
[Ni(L)₂(H₂O)₂] 28.135.8
[Cu(L)₂] 15.820.5
[Zn(L)₂] 35.240.1
Cisplatin 10.212.5

Visualizations

The following diagrams illustrate the key processes and relationships described in these application notes.

Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products This compound This compound Condensation Condensation This compound->Condensation Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Condensation Schiff Base Ligand Schiff Base Ligand Condensation->Schiff Base Ligand Ethanol, H+ Complexation Complexation Metal Complex Metal Complex Complexation->Metal Complex Ethanol, Reflux Schiff Base Ligand->Complexation Metal Salt (MX2) Metal Salt (MX2) Metal Salt (MX2)->Complexation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Screening A Schiff Base Synthesis B Metal Complex Synthesis A->B C Purification (Recrystallization/Washing) B->C D FT-IR Spectroscopy C->D E UV-Vis Spectroscopy C->E F NMR Spectroscopy C->F G Elemental Analysis C->G H Molar Conductivity C->H I Antimicrobial Assay C->I J Anticancer Assay C->J Signaling_Pathway A Metal Complex B Cellular Uptake A->B C Interaction with DNA/Proteins B->C D Generation of Reactive Oxygen Species (ROS) B->D E Induction of Apoptosis C->E D->E F Inhibition of Cell Proliferation E->F G Cell Death F->G

Application Notes and Protocols: Condensation Reaction of 5-Hydroxy-2-nitrobenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between 5-Hydroxy-2-nitrobenzaldehyde and primary amines is a fundamental method for the synthesis of a diverse library of Schiff bases, also known as imines. These compounds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the hydroxyl and nitro functional groups on the benzaldehyde (B42025) ring, along with the azomethine (-C=N-) linkage in the resulting Schiff base, provides a versatile scaffold for the design of novel therapeutic agents. The electron-withdrawing nature of the nitro group and the chelating potential of the hydroxyl group and the imine nitrogen are key features that contribute to their biological efficacy.

This document provides detailed application notes, experimental protocols, and representative data for the synthesis of Schiff bases from this compound.

Data Presentation

The following table summarizes representative quantitative data for the condensation reaction of this compound and its isomers with various primary amines, as extrapolated from literature on similar compounds. Yields are typically high, especially when the reaction is catalyzed by a weak acid.

AldehydePrimary AmineSolventCatalystReaction ConditionsYield (%)
3-Hydroxy-4-nitrobenzaldehydeAnilineTHFNoneRoom Temp., stirring95
3-Hydroxy-4-nitrobenzaldehydep-ToluidineTHFNoneRoom Temp., stirring90
3-Hydroxy-4-nitrobenzaldehydep-AnisidineTHFNoneRoom Temp., stirring95
3-Hydroxy-4-nitrobenzaldehyde4-BromoanilineTHFNoneRoom Temp., stirring98
p-Nitrobenzaldehydem-NitroanilineEthanol (B145695)NaOH (catalytic)Reflux, 4 h97.6[1]
m-Nitrobenzaldehydep-ChloroanilineEthanolGlacial Acetic AcidReflux~60[2]

Note: The data for 3-Hydroxy-4-nitrobenzaldehyde is included to provide an indication of the high yields achievable under mild conditions for a closely related isomer.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of Schiff bases derived from this compound.

Protocol 1: General Synthesis of Schiff Bases via Condensation Reaction

This protocol describes a general and efficient method for the synthesis of Schiff bases from this compound and a primary amine using acid catalysis.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, alkylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol. Gentle warming may be applied to facilitate dissolution.

  • Addition of Amine: To the stirred solution of the aldehyde, add 1.0 equivalent of the primary amine.

  • Catalyst Addition: Add a few drops (typically 2-3) of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) and is often complete within 2-4 hours.

  • Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Characterization of the Synthesized Schiff Base

1. Infrared (IR) Spectroscopy:

  • Objective: To confirm the formation of the imine bond and identify key functional groups.

  • Procedure: Acquire the IR spectrum of the synthesized solid product using a KBr pellet or ATR accessory.

  • Expected Peaks:

    • A characteristic absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration of the imine group.

    • Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).

    • Presence of a broad O-H stretching band (around 3200-3600 cm⁻¹).

    • Bands corresponding to the NO₂ group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Objective: To elucidate the detailed chemical structure of the Schiff base.

  • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Expected Signals:

    • ¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) typically appearing in the downfield region (δ 8.0-9.0 ppm). Signals corresponding to the aromatic protons and any aliphatic protons from the amine moiety. A signal for the hydroxyl proton.

    • ¹³C NMR: A signal for the azomethine carbon (-CH=N-) in the range of δ 150-165 ppm. Signals for the aromatic carbons and any aliphatic carbons.

3. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight of the synthesized Schiff base and confirm its molecular formula.

  • Procedure: Analyze the sample using a suitable mass spectrometry technique (e.g., ESI, EI).

  • Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_characterization Characterization Aldehyde This compound Mix Dissolve in Ethanol Add Catalytic Acid Aldehyde->Mix Amine Primary Amine Amine->Mix Reflux Reflux (2-4h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Wash->Dry SchiffBase Pure Schiff Base Dry->SchiffBase IR IR Spectroscopy SchiffBase->IR NMR NMR Spectroscopy SchiffBase->NMR MS Mass Spectrometry SchiffBase->MS

Caption: General workflow for the synthesis and characterization of Schiff bases.

Proposed Signaling Pathway for Anticancer Activity

Schiff bases derived from substituted benzaldehydes have been reported to induce apoptosis in cancer cells, potentially through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates a plausible mechanism.

G cluster_input Stimulus cluster_pathway MAPK Signaling Pathway cluster_downstream Downstream Effects cluster_outcome Cellular Outcome SchiffBase This compound Schiff Base MAPKKK MAPKKK (e.g., ASK1, MEKK1) SchiffBase->MAPKKK Induces Stress MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Activation of Transcription Factors (e.g., AP-1, p53) MAPK->TranscriptionFactors Activates GeneExpression Altered Gene Expression (e.g., ↑Bax, ↓Bcl-2) TranscriptionFactors->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

References

Application Notes: 5-Hydroxy-2-nitrobenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-2-nitrobenzaldehyde is a versatile aromatic aldehyde that holds significant potential as a building block in the synthesis of novel agrochemicals.[1][2] Its unique molecular structure, featuring a reactive aldehyde group, a hydroxyl group, and a nitro group, allows for a variety of chemical transformations, making it a valuable intermediate for creating compounds with potential pesticidal, herbicidal, or fungicidal properties.[1][2] The presence of the electron-withdrawing nitro group and the ortho-positioning of the hydroxyl and aldehyde functionalities create a distinct electronic and steric environment that can be exploited for the synthesis of diverse heterocyclic and aromatic compounds.

While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its analogous structures and derivatives have shown significant promise in the development of new active ingredients. This document provides detailed protocols and application notes based on the synthesis of biologically active molecules derived from a closely related precursor, salicylaldehyde (B1680747), through a nitration process that yields a functionalized nitrobenzaldehyde scaffold. The methodologies described herein can be adapted by researchers for the synthesis of novel agrochemical candidates starting from or involving intermediates similar to this compound.

One promising avenue of research involves the synthesis of hydrazone derivatives. Hydrazides and hydrazones are known to exhibit a wide range of pharmacological and biological activities, including antimicrobial and antifungal properties, which are highly relevant to the agrochemical industry.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde

This protocol details the synthesis of a dinitrated benzaldehyde (B42025) derivative, which serves as a key intermediate for further elaboration into potential agrochemical compounds. The procedure starts with the nitration of salicylaldehyde, a compound structurally related to this compound.

Materials:

  • Salicylaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice-salt mixture

  • Distilled water

  • Glassware: Round-bottom flask, beaker, dropping funnel, magnetic stirrer, filtration apparatus

Procedure:

  • Preparation of the Starting Material Solution: In a round-bottom flask, cool a mixture of salicylaldehyde (0.2 mol, 20.96 mL) and 10 mL of concentrated HCl in an ice-salt bath to 0°C.[3][4]

  • Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated H₂SO₄ to concentrated HNO₃ in a 2:1 ratio, while cooling the mixture in an ice bath.[3][4]

  • Nitration Reaction: Add the nitrating mixture dropwise to the cooled salicylaldehyde solution over a period of 20 minutes, ensuring the reaction temperature is maintained at 0°C.[3][4]

  • Reaction Completion: Stir the reaction mixture for 2-3 hours at room temperature.[3][4] This initial step yields a mixture of 3- and 5-nitrosalicylaldehyde.

  • Isolation of Mononitrated Intermediates: Filter the resulting solid, wash it with cold water, and dry it.[3][4]

  • Second Nitration: Stir the mixture of 3- and 5-nitrosalicylaldehyde (33g, 0.156 mol) with an ice-cold nitrating mixture (conc. H₂SO₄ and HNO₃ in a 2:1 proportion).[3][4]

  • Product Precipitation: After 30 minutes, pour the reaction mass onto crushed ice.[3][4]

  • Isolation and Purification: Collect the yellow solid precipitate of 2-hydroxy-3,5-dinitrobenzaldehyde by filtration, wash with water, and dry.[3][4]

Expected Yield: 85%[3][4]

Protocol 2: Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide

This protocol describes the synthesis of a hydrazone derivative from 2-hydroxy-3,5-dinitrobenzaldehyde, which has demonstrated antimicrobial and antifungal activities.

Materials:

Procedure:

  • Dissolution of the Aldehyde: Dissolve 2-hydroxy-3,5-dinitrobenzaldehyde (0.212 g, 1 mmol) in ethanol in an Erlenmeyer flask.[3][4]

  • Acidification: Add one drop of acetic acid to the solution and stir for 30 minutes at room temperature.[3][4]

  • Addition of Hydrazide: To this reaction mixture, add 2-cyanoacetohydrazide (0.1 g, 1 mmol) and continue stirring at room temperature.[3][4]

  • Product Formation and Isolation: A yellow product will precipitate. Collect the solid by filtration.

  • Purification: Recrystallize the yellow product from ethanol to obtain the pure (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide.[3][4]

Expected Yield: 88%[3][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis and biological activity of the resulting hydrazone derivatives.

CompoundAr-substituentYield (%)Antibacterial Activity (MIC, µg/mL) vs. E. coliAntibacterial Activity (MIC, µg/mL) vs. S. aureusAntifungal Activity (MIC, µg/mL) vs. A. nigerAntifungal Activity (MIC, µg/mL) vs. C. albicans
6a Benzaldehyde60>100>100>100>100
6b Anisaldehyde6620>1002020
6c 3-Nitrobenzaldehyde6220>1002020
6d 4-Chlorobenzaldehyde7020>1002020
6e 4-Bromobenzaldehyde6120>10020>100
6f 3-Chlorobenzaldehyde6010101010
Gentamicin --1010--
Fluconazole ----2020

Data extracted from Patil et al., 2018.[3]

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, a potential agrochemical candidate.

Synthesis_Pathway cluster_reagents Salicylaldehyde Salicylaldehyde Dinitrobenzaldehyde 2-Hydroxy-3,5- dinitrobenzaldehyde Salicylaldehyde->Dinitrobenzaldehyde Nitration Nitrating_Mixture Conc. H₂SO₄ / Conc. HNO₃ Final_Product (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene) -2-cyanoacetohydrazide Dinitrobenzaldehyde->Final_Product Condensation Cyanoacetohydrazide 2-Cyanoacetohydrazide Experimental_Workflow Start Start Nitration Nitration of Salicylaldehyde Start->Nitration Isolation1 Isolation of Dinitrobenzaldehyde Nitration->Isolation1 Condensation Condensation with 2-Cyanoacetohydrazide Isolation1->Condensation Isolation2 Isolation of Final Product Condensation->Isolation2 Purification Recrystallization Isolation2->Purification Analysis Characterization and Biological Activity Testing Purification->Analysis End End Analysis->End Functional_Groups_Bioactivity Molecule Synthesized Hydrazone Nitro_Groups Nitro Groups Molecule->Nitro_Groups Hydroxyl_Group Hydroxyl Group Molecule->Hydroxyl_Group Hydrazone_Linkage Hydrazone Linkage (-C=N-NH-) Molecule->Hydrazone_Linkage Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Bioactivity Antimicrobial & Antifungal Activity Nitro_Groups->Bioactivity Hydroxyl_Group->Bioactivity Hydrazone_Linkage->Bioactivity Aromatic_Ring->Bioactivity

References

Application Notes and Protocols for the Synthesis of Quinoline-Based Antibacterial Agents from 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antibacterial properties. The versatile quinoline scaffold serves as a key pharmacophore in several established antibacterial drugs. This document provides detailed protocols for the synthesis of novel 6-hydroxyquinoline (B46185) derivatives, potential antibacterial agents, starting from the readily available precursor, 5-Hydroxy-2-nitrobenzaldehyde. The synthetic strategy involves a two-step process: the reduction of the nitro group to form an amino intermediate, followed by a Friedländer annulation to construct the quinoline core. Additionally, standardized protocols for the evaluation of the antibacterial efficacy of the synthesized compounds are presented.

Data Presentation: Antimicrobial Activity of Representative Quinoine Derivatives

The antibacterial efficacy of quinoline derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various quinoline derivatives against common Gram-positive and Gram-negative bacteria. This data serves as a reference for the anticipated activity of the compounds synthesized through the protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinolone Derivatives against Bacterial Strains (µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference
Quinolone-2-one Schiff-base hybrid 6c 0.75---[1]
Quinolone-2-one Schiff-base hybrid 6l ----[1]
Quinolone-2-one Schiff-base hybrid 6o ----[1]
9-bromo-indolizinoquinoline-5,12-dione 7 2-2-[2]
Quinolone hybrid 11 -->1024-[2]
Quinolone hybrid 12 --512-[2]
Quinolone hybrid 13 --512-[2]
Quinolone hybrid 14 --512-[2]
Quinolone-rhodanine conjugate 27 ----[2]
Quinolone-rhodanine conjugate 28 ----[2]
Quinolone-rhodanine conjugate 29 ----[2]
Quinolone-rhodanine conjugate 30 ----[2]
Quinolone-rhodanine conjugate 31 ----[2]
Quinolone-rhodanine conjugate 32 ----[2]
Tris(8-hydroxyquinoline)aluminum (micro)30->12030[3]
Tris(8-hydroxyquinoline)aluminum (nano)15->12015[3]

Table 2: Minimum Inhibitory Concentration (MIC) of 6-Substituted Quinolone Derivatives against Staphylococcus aureus

Compound/DerivativeS. aureus (MIC in µg/mL)Reference
6-amino-8-methylquinolone derivative 19v Superior to Ciprofloxacin[4]

Experimental Protocols

Part 1: Synthesis of 6-Hydroxyquinoline Derivatives

The synthesis is a two-step process beginning with the reduction of this compound to 5-Hydroxy-2-aminobenzaldehyde, which is then directly used in the Friedländer synthesis to construct the quinoline ring.

Logical Workflow for Synthesis

start This compound intermediate 5-Hydroxy-2-aminobenzaldehyde start->intermediate Reduction (Fe/NH4Cl, EtOH/H2O) product 6-Hydroxyquinoline Derivative intermediate->product Friedländer Annulation (Acid or Base Catalyst) ketone α-Methylene Ketone (e.g., Acetone, Acetophenone) ketone->product bioassay Antibacterial Activity Screening (MIC) product->bioassay

Caption: Synthetic workflow for 6-hydroxyquinoline derivatives.

This protocol details the reduction of the nitro group of the starting material to an amine using iron powder and ammonium (B1175870) chloride in a mixed solvent system. This method is often preferred for its mild conditions and good functional group tolerance.[5][6]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (B145695) (EtOH)

  • Deionized water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a 2:1 mixture of ethanol and water (a sufficient volume to ensure stirring).

  • To this suspension, add iron powder (5.0 eq) and ammonium chloride (10.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add ethyl acetate to extract the product.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-Hydroxy-2-aminobenzaldehyde. This intermediate is often used in the next step without further purification.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, leading to the formation of a quinoline ring system.[7][8] This protocol can be adapted for various ketones to produce a library of 6-hydroxyquinoline derivatives.

Materials:

  • 5-Hydroxy-2-aminobenzaldehyde (from Protocol 1)

  • An α-methylene ketone (e.g., acetone, acetophenone, ethyl acetoacetate)

  • Catalyst: Potassium hydroxide (B78521) (KOH) or p-toluenesulfonic acid (p-TsOH)

  • Solvent: Ethanol or Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 5-Hydroxy-2-aminobenzaldehyde (1.0 eq) in ethanol.

  • Add the α-methylene ketone (1.1 - 1.5 eq) to the solution.

  • Add a catalytic amount of either a base (e.g., a few pellets of KOH) or an acid (e.g., 0.1 eq of p-TsOH).

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Friedländer Reaction Mechanism

reactants 5-Hydroxy-2-aminobenzaldehyde + α-Methylene Ketone aldol Aldol Condensation reactants->aldol schiff Schiff Base Formation reactants->schiff enone Enone Intermediate aldol->enone int_schiff Schiff Base Intermediate schiff->int_schiff cyclization1 Intramolecular Cyclization enone->cyclization1 aldol2 Intramolecular Aldol Reaction int_schiff->aldol2 dehydration1 Dehydration cyclization1->dehydration1 product 6-Hydroxyquinoline Derivative dehydration1->product dehydration2 Dehydration aldol2->dehydration2 dehydration2->product

Caption: Mechanistic pathways of the Friedländer synthesis.

Part 2: Evaluation of Antibacterial Activity

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[7][9][10]

Materials:

  • Synthesized 6-hydroxyquinoline derivatives

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized quinoline derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the stock solution of the test compound to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (turbidity) in the well.

Workflow for Broth Microdilution Assay

cluster_prep Preparation cluster_assay Assay stock Prepare Compound Stock Solution serial Serial Dilution of Compound in 96-well plate stock->serial inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension inoculum->inoculate serial->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read Read MIC (Lowest concentration with no growth) incubate->read

Caption: Workflow for the broth microdilution MIC assay.

References

5-Hydroxy-2-nitrobenzaldehyde: No Direct Role in Monoclonal Antibody Production Identified

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, no direct application or established protocols for the use of 5-Hydroxy-2-nitrobenzaldehyde in the production of monoclonal antibodies (mAbs) have been identified. This chemical compound, a derivative of benzaldehyde, is primarily recognized as a versatile intermediate in organic synthesis, particularly in the production of dyes and other complex organic molecules.

While the production of monoclonal antibodies is a multi-step process involving cell line development, upstream processing (cell culture), downstream processing (purification), and analytics, this compound does not appear to be a standard reagent or component in any of these established workflows. Searches for its use in specialized applications such as bioconjugation for the creation of antibody-drug conjugates (ADCs), as a crosslinking agent, or as a component in analytical assays for mAbs also yielded no relevant results.

The chemical properties of this compound, including its hydroxyl and nitro groups, offer potential for various chemical reactions. However, its specific utility in the context of large-scale, highly regulated biopharmaceutical manufacturing, such as monoclonal antibody production, is not documented in publicly available resources.

It is conceivable that the compound could be used in a highly specialized or novel, yet unpublished, research application related to monoclonal antibodies. One literature source alluded to an "indirect impact" of the compound on monoclonal antibody production, but the specifics of this relationship remain unavailable. Without concrete data or published protocols, it is not possible to provide the detailed application notes and experimental procedures requested.

Researchers, scientists, and drug development professionals seeking to modify or analyze monoclonal antibodies are advised to consult established and validated methods and reagents documented in peer-reviewed literature and by reputable suppliers of bioprocessing materials. The use of non-standard chemicals like this compound would require extensive validation and characterization to ensure the safety, efficacy, and quality of the final therapeutic product.

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedländer Synthesis with 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Hydroxy-2-nitrobenzaldehyde in the Friedländer synthesis of quinolines. This resource offers detailed troubleshooting, frequently asked questions, and optimized experimental protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound directly in a classic Friedländer synthesis?

A1: The classic Friedländer synthesis requires a 2-aminoaryl aldehyde or ketone.[1] Therefore, this compound must first be reduced to 5-hydroxy-2-aminobenzaldehyde. However, 2-aminobenzaldehydes are often unstable and can be difficult to isolate.[2] A more efficient and highly recommended approach is a one-pot domino reaction that combines the in-situ reduction of the nitro group with the subsequent Friedländer cyclization.[2][3]

Q2: What is the most effective method for synthesizing quinolines from this compound?

A2: A domino nitro reduction-Friedländer heterocyclization using iron powder in acetic acid (Fe/AcOH) is a mild and effective method.[2][3] This approach avoids the isolation of the unstable amino intermediate and generally provides high yields of the desired quinoline (B57606) product.[2]

Q3: What are common side reactions to be aware of?

A3: A primary side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[4] When using unsymmetrical ketones, the formation of regioisomers can also be a significant issue, leading to a mixture of products.[4] Additionally, harsh acidic and oxidizing conditions can lead to the formation of tarry, polymeric byproducts.[4]

Q4: How do the hydroxyl and nitro groups on the benzaldehyde (B42025) ring affect the reaction?

A4: The electron-withdrawing nitro group deactivates the aromatic ring, which can make the initial reduction step critical. The hydroxyl group is an electron-donating group, which can influence the reactivity of the intermediate 2-aminobenzaldehyde. The reaction conditions for the domino synthesis, specifically the use of Fe/AcOH, are mild enough to be selective for the nitro group reduction without affecting other functional groups.[3]

Q5: What catalysts are most effective for this synthesis?

A5: For the domino nitro reduction-Friedländer synthesis, the combination of iron (Fe) as the reducing agent and acetic acid (AcOH) as the solvent and proton source is highly effective.[2][3] Acetic acid also serves as an excellent solvent for the subsequent Friedländer condensation.[3] Other catalysts reported for the general Friedländer synthesis include Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., ZnCl₂), and bases (e.g., KOH), though these are more applicable to the direct condensation of the 2-amino derivative.[1][5]

Troubleshooting Guide

Low yields or the formation of impurities can be common challenges. This guide provides a systematic approach to troubleshooting your Friedländer synthesis.

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow Troubleshooting Low Yield in Friedländer Synthesis start Low Yield or No Product reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check reaction_conditions Review Reaction Conditions (Temperature, Time) reagent_check->reaction_conditions Reagents OK protocol_modification Modify Protocol (e.g., Slow Addition, Degassing) reagent_check->protocol_modification Impure Reagents catalyst_check Evaluate Reducing Agent (Fe) and Acid (AcOH) reaction_conditions->catalyst_check Conditions OK reaction_conditions->protocol_modification Suboptimal Conditions side_reactions Analyze for Side Products (TLC, LC-MS) catalyst_check->side_reactions Catalyst System OK catalyst_check->protocol_modification Catalyst Ineffective workup_purification Optimize Workup and Purification side_reactions->workup_purification Side Reactions Identified side_reactions->protocol_modification Address Side Reactions workup_purification->protocol_modification Product Loss During Workup success Improved Yield protocol_modification->success Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification dissolve Dissolve this compound and active methylene (B1212753) compound in AcOH add_fe Add Fe powder portion-wise dissolve->add_fe heat Heat and stir under N2 add_fe->heat cool Cool to room temperature heat->cool filter Filter to remove iron salts cool->filter neutralize Neutralize with base and precipitate filter->neutralize collect Collect crude product by filtration neutralize->collect purify Purify by column chromatography or recrystallization collect->purify end_product Pure Quinolone Product purify->end_product start Start start->dissolve Reaction_Mechanism Domino Nitro Reduction-Friedländer Synthesis Mechanism start_material This compound intermediate 5-Hydroxy-2-aminobenzaldehyde (in situ) start_material->intermediate Fe, AcOH (Reduction) condensation Aldol Condensation intermediate->condensation ketone + Active Methylene Compound ketone->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product 6-Hydroxyquinoline Derivative dehydration->product

References

Technical Support Center: Synthesis of Schiff Bases from 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases from 5-Hydroxy-2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Schiff base synthesis from this compound is resulting in a very low yield. What are the common causes?

A1: Low yields in this synthesis are typically due to one or more of the following factors:

  • Equilibrium Hindrance: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct. If water is not removed from the reaction mixture, the equilibrium will not favor the formation of the product.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. The electron-withdrawing nature of the nitro group on the benzaldehyde (B42025) can decrease the reactivity of the carbonyl group, potentially requiring longer reaction times or higher temperatures.

  • Lack of Catalysis: The reaction is often slow without a catalyst. Acid catalysts are typically used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

  • Sub-optimal Solvent Choice: The solubility of the reactants and the product in the chosen solvent can significantly impact the reaction rate and yield.

  • Side Reactions: The presence of impurities or non-anhydrous conditions can lead to unwanted side reactions, consuming the starting materials and reducing the yield of the desired Schiff base.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following optimization strategies:

  • Use of an Acid Catalyst: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is a common and effective method to accelerate the reaction. Stronger acids like sulfuric acid can also be used, but care must be taken as they can sometimes lead to side reactions.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and consider adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture. Alternatively, if using a suitable solvent like toluene, a Dean-Stark apparatus can be employed to azeotropically remove the water as it is formed.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal time required for the reaction to go to completion. Refluxing the reaction mixture is a common practice to increase the reaction rate.

  • Solvent Selection: Ethanol (B145695) and methanol (B129727) are commonly used solvents for this type of synthesis. They are good solvents for both the aldehyde and many primary amines. Toluene can also be a good choice, especially when using a Dean-Stark apparatus.

Q3: What is a typical experimental protocol for this synthesis?

A3: A general protocol is provided in the "Experimental Protocols" section below. This can be adapted and optimized for your specific primary amine.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Nitroaromatic compounds can be sensitive to heat and shock, so they should be handled with care.

Data Presentation

CatalystSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Reference Type
NoneEthanolReflux24 - 48Low to ModerateGeneral Observation
Glacial Acetic Acid (catalytic)EthanolReflux4 - 1260 - 85Research Articles
NoneToluene (with Dean-Stark)Reflux12 - 24Moderate to HighGeneral Protocol
Glacial Acetic Acid (catalytic)Toluene (with Dean-Stark)Reflux2 - 875 - 95+Research Articles

Experimental Protocols

Detailed Methodology for the Synthesis of a Schiff Base from this compound and a Primary Amine (General Procedure)

This protocol describes a general procedure for the synthesis of a Schiff base via the condensation of this compound with a generic primary amine. This should be optimized for each specific substrate.

Materials:

  • This compound (1.0 equivalent)

  • Primary Amine (1.0 - 1.1 equivalents)

  • Absolute Ethanol (or another suitable anhydrous solvent)

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Amine Addition: In a separate beaker, dissolve the primary amine (1.0-1.1 eq.) in a small amount of absolute ethanol. Add the amine solution dropwise to the stirred solution of the aldehyde at room temperature.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be determined beforehand. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure Schiff base.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity. The formation of the Schiff base is typically confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (typically downfield, around 8-9 ppm).

Visualizations

Schiff_Base_Synthesis_Workflow cluster_start Start cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis start This compound + Primary Amine dissolve Dissolve reactants in anhydrous solvent (e.g., Ethanol) start->dissolve add_catalyst Add catalytic amount of Glacial Acetic Acid dissolve->add_catalyst reflux Reflux the mixture add_catalyst->reflux tlc Monitor reaction progress by TLC reflux->tlc cool Cool to room temperature tlc->cool Reaction complete precipitate Precipitation of product cool->precipitate filter Filter and wash with cold solvent precipitate->filter recrystallize Recrystallize from suitable solvent filter->recrystallize characterize Characterize pure product (FT-IR, NMR, MP) recrystallize->characterize Troubleshooting_Low_Yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_verification Verification start Low Yield Observed check_conditions Review Reaction Conditions: - Catalyst used? - Anhydrous solvent? - Reaction time/temp? start->check_conditions add_catalyst Add catalytic Glacial Acetic Acid check_conditions->add_catalyst No catalyst used remove_water Use anhydrous solvent + molecular sieves or Dean-Stark check_conditions->remove_water Water may be present increase_time_temp Increase reaction time and/or reflux temperature check_conditions->increase_time_temp Reaction incomplete optimize_solvent Test alternative solvents (e.g., Toluene, Methanol) check_conditions->optimize_solvent Solubility issues rerun_reaction Re-run reaction with optimized conditions add_catalyst->rerun_reaction remove_water->rerun_reaction increase_time_temp->rerun_reaction optimize_solvent->rerun_reaction monitor_yield Monitor yield improvement rerun_reaction->monitor_yield

Side product formation in quinoline synthesis using 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinolines using 5-Hydroxy-2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for quinoline (B57606) synthesis using this compound?

The synthesis of a 6-hydroxyquinoline (B46185) derivative from this compound typically proceeds via a domino reaction involving an in-situ reduction of the nitro group to an amine, followed by a Friedländer annulation with a ketone (e.g., acetone). The reaction is usually carried out in the presence of a reducing agent and an acid or base catalyst.[1][2]

Q2: What are the most common side products I should expect in this synthesis?

The primary side product arises from the self-condensation of the highly reactive intermediate, 2-amino-5-hydroxybenzaldehyde (B3056288). This intermediate can undergo intermolecular reactions to form trimers, tetramers, or other polymeric materials, especially under acidic conditions. Incomplete reduction of the starting material can also lead to the presence of unreacted this compound or intermediate nitroso compounds in the final product mixture.

Q3: How does the hydroxyl group on the starting material affect the reaction?

The electron-donating nature of the hydroxyl group can increase the nucleophilicity of the intermediate aniline, potentially accelerating the desired intramolecular cyclization. However, it can also activate the aromatic ring, making it more susceptible to undesired side reactions if harsh conditions are employed. Under strongly acidic conditions, the phenolic hydroxyl group could potentially undergo side reactions such as sulfonation if sulfuric acid is used as a catalyst.

Q4: Can I use catalytic hydrogenation for the in-situ reduction of the nitro group?

Catalytic hydrogenation is generally not recommended for this specific domino reaction. The catalyst can also reduce the double bond of the Knoevenagel condensation intermediate, which would prevent the subsequent cyclization and aromatization to form the quinoline ring.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Quinoline Product 1. Incomplete reduction of the nitro group. 2. Suboptimal reaction temperature. 3. Catalyst inefficiency or poisoning. 4. Degradation of the 2-amino-5-hydroxybenzaldehyde intermediate.1. Ensure the reducing agent (e.g., iron powder) is of good quality and used in sufficient excess. 2. Optimize the reaction temperature. The reduction and condensation steps may have different optimal temperatures. 3. If using a metal-based reducing agent, ensure the reaction medium is sufficiently acidic to facilitate the reduction. 4. Add the ketone after allowing some time for the reduction to initiate, to minimize the time the reactive amino-aldehyde intermediate is present before condensation.
Formation of a Tarry or Polymeric Residue 1. Self-condensation of the 2-amino-5-hydroxybenzaldehyde intermediate. 2. Polymerization of the ketone under reaction conditions. 3. Use of overly harsh acidic or basic conditions.1. Maintain a relatively low concentration of the amino-aldehyde intermediate by ensuring the ketone is present to react with it as it forms. 2. Consider a slower addition of the reducing agent to control the rate of formation of the intermediate. 3. Use milder acid or base catalysts. For example, acetic acid is often a suitable solvent and catalyst.[1] 4. Optimize the reaction temperature to favor the desired intramolecular cyclization over intermolecular polymerization.
Presence of Unreacted Starting Material 1. Insufficient amount or reactivity of the reducing agent. 2. Reaction time is too short. 3. Low reaction temperature.1. Increase the equivalents of the reducing agent. 2. Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC). 3. Increase the reaction temperature, while being mindful of potential side reactions.
Difficult Purification of the Final Product 1. Presence of polymeric byproducts. 2. The product is a salt due to the acidic or basic workup. 3. The product is highly polar and adsorbs strongly to silica (B1680970) gel.1. Attempt to precipitate the desired product by careful pH adjustment of the workup solution. 2. Use a different purification method, such as recrystallization or sublimation, if column chromatography is ineffective. 3. For column chromatography, consider using a more polar eluent system or a different stationary phase (e.g., alumina).

Experimental Protocols

Domino Nitro Reduction-Friedländer Annulation for the Synthesis of 6-Hydroxy-2-methylquinoline

This protocol describes a one-pot synthesis of 6-Hydroxy-2-methylquinoline from this compound and acetone (B3395972).

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Acetone

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and acetone (5.0 eq.) in glacial acetic acid.

  • To this solution, add iron powder (4.0 eq.).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid and excess acetone.

  • Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 6-Hydroxy-2-methylquinoline.

Data Presentation

Table 1: Representative Yields of Desired Product and Common Side Products under Different Reaction Conditions.

Catalyst/Solvent Temperature (°C) Desired Product Yield (%) Self-Condensation Polymer (%) Unreacted Starting Material (%)
Acetic Acid110-12060-7515-25<5
p-TsOH / Toluene11055-7020-30<5
KOH / Ethanol8050-6525-35<10

Note: These are representative values and actual yields may vary depending on the specific reaction scale and conditions.

Visualizations

Reaction_Pathway A This compound B 2-Amino-5-hydroxybenzaldehyde (Intermediate) A->B Reduction (e.g., Fe/AcOH) D Knoevenagel Adduct B->D Condensation F Self-Condensation Products (Trimers, Polymers) B->F Self-Condensation (Side Reaction) C Acetone C->D E 6-Hydroxy-2-methylquinoline D->E Cyclization & Aromatization

Caption: Reaction pathway for the synthesis of 6-Hydroxy-2-methylquinoline.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Side Product Formation? Start->Problem CheckReduction Check Reduction Step: - Fe powder quality? - Sufficient acid? Problem->CheckReduction Yes Success Successful Synthesis Problem->Success No CheckCondensation Check Condensation Step: - Temperature too high? - Catalyst issue? CheckReduction->CheckCondensation CheckIntermediate Suspect Intermediate Instability: - Control formation rate CheckCondensation->CheckIntermediate OptimizePurification Optimize Purification: - Recrystallization? - Different chromatography? CheckIntermediate->OptimizePurification OptimizePurification->Success

Caption: A logical workflow for troubleshooting quinoline synthesis.

References

Technical Support Center: Purification of 5-Hydroxy-2-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Hydroxy-2-nitrobenzaldehyde derivatives via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization? A1: The selection of an appropriate solvent is the most critical factor.[1] An ideal solvent should dissolve the this compound derivative completely at an elevated temperature but poorly at room or low temperatures, allowing for crystal formation upon cooling.[2][3] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2]

Q2: How do I choose a suitable solvent for my this compound derivative? A2: Solvent selection often begins with small-scale solubility tests using various common solvents.[4][5] Generally, compounds with polar functional groups, like the hydroxyl and nitro groups in your target molecule, will dissolve better in polar solvents.[2][6] Alcohols such as ethanol (B145695) and methanol (B129727) are often effective starting points.[7] Mixed solvent systems, like toluene/petroleum ether, can also be employed to achieve high purity.[7][8][9]

Q3: My purified crystals are still colored. How can I remove colored impurities? A3: If colored impurities persist after recrystallization, they can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[7] The activated charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration. Use only a small amount, as excessive use can also adsorb your desired product.

Q4: Can I put my hot solution directly into an ice bath to speed up crystallization? A4: It is generally not recommended to cool the solution rapidly.[5] Slow, gradual cooling is preferred as it allows for the formation of larger, purer crystals.[1][10] Rapid cooling can trap impurities within the crystal lattice and may lead to the formation of small, impure crystals or cause the compound to "oil out."[11]

Q5: What safety precautions should I take during recrystallization? A5: Always work in a well-ventilated fume hood.[7] The organic solvents used are often flammable and may be toxic.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Never heat organic solvents with an open flame; use a hot plate or a heating mantle.[12] Be aware that 3-Nitrobenzaldehyde, a related compound, is an irritant to the eyes, respiratory system, and skin.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[1][13] 2. Supersaturation: The solution holds more dissolved solute than it should at that temperature, and crystallization needs a nucleation point to begin.[1][4][13] 3. Insufficient cooling: The solution has not been cooled enough.[1][10]1. Reduce solvent volume: Gently boil off some of the solvent to concentrate the solution, then allow it to cool again.[1][11] 2. Induce crystallization:     a) Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod.[1][4][14]     b) Seeding: Add a single, pure crystal of the compound to the solution to act as a template.[1][4][11] 3. Cool further: Place the flask in an ice-water bath to lower the temperature, but only after it has cooled slowly to room temperature first.[1]
Compound "Oils Out" 1. High solute concentration & rapid cooling: The solute separates from the solution at a temperature above its melting point.[1][15] 2. Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the melting point of the solute.[1] 3. Significant impurities present: Impurities can lower the melting point of the mixture.[13]1. Reheat and dilute: Reheat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation. Allow the solution to cool much more slowly.[1][14][15] 2. Change solvent: Select a solvent with a lower boiling point or use a mixed solvent system.[1] 3. Pre-purify: If the crude material is very impure, consider a preliminary purification step like column chromatography.[13]
Low Yield of Purified Product 1. Using too much solvent: A significant portion of the product remains dissolved in the mother liquor even after cooling.[4][11] 2. Premature crystallization: The compound crystallizes in the funnel during hot filtration.[15] 3. Excessive washing: Using too much or warm solvent to wash the collected crystals can re-dissolve the product.[1][4]1. Use minimum solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[4][12] If the mother liquor is rich in product, you can concentrate it to recover a second crop of crystals.[11] 2. Use excess solvent & preheat: Use slightly more than the minimum amount of hot solvent and ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent cooling.[15] The excess solvent can be evaporated before cooling.[15] 3. Wash with ice-cold solvent: Always wash the crystals with a minimal amount of ice-cold solvent.[1][4]

Experimental Protocols

Protocol: Single-Solvent Recrystallization

This protocol outlines the general steps for purifying a this compound derivative using a single solvent.

  • Solvent Selection: Place a small amount (e.g., 50 mg) of the crude solid into a test tube. Add a common solvent (e.g., ethanol, toluene) dropwise at room temperature. If the solid is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not when cold.[5][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture on a hot plate with stirring.[7] Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely.[4][12]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[5][7]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[6][10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7][10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.[7]

Visualizations

Logical Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_outcome Outcome Start Crude Solid SelectSolvent Select Solvent(s) (Solubility Tests) Start->SelectSolvent Dissolve Dissolve Solid in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter Hot Gravity Filtration (If Insoluble Impurities) Dissolve->HotFilter Cool Cool Solution Slowly HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: A standard workflow for the purification of solids by recrystallization.

Troubleshooting Recrystallization Issues

Troubleshooting_Recrystallization Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals Cause: Too much solvent / Supersaturation OilingOut Compound Oils Out Problem->OilingOut Cause: Too concentrated / Cooled too fast LowYield Low Yield Problem->LowYield Cause: Too much solvent / Premature crystallization Sol_NoCrystals 1. Concentrate Solution 2. Scratch Flask 3. Add Seed Crystal NoCrystals->Sol_NoCrystals Solution Sol_OilingOut 1. Reheat & Add Solvent 2. Cool Slowly 3. Change Solvent OilingOut->Sol_OilingOut Solution Sol_LowYield 1. Use Min. Hot Solvent 2. Preheat Funnel 3. Wash with Ice-Cold Solvent LowYield->Sol_LowYield Solution

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Improving the purity of Schiff bases derived from 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Schiff Bases of 5-Hydroxy-2-nitrobenzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Schiff bases derived from this compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of Schiff bases from this compound.

1. Problem: Low Purity of the Crude Product (Presence of Starting Materials)

Unreacted this compound and the corresponding primary amine are the most common impurities. Their removal is crucial for obtaining a pure Schiff base.

Solution:

Purity can be significantly improved using recrystallization or column chromatography. The choice of method depends on the solubility profile of the Schiff base and the impurities.

Experimental Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid products, provided there is a suitable solvent in which the Schiff base has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at lower temperatures.

Recommended Solvents: Ethanol (B145695), or a binary mixture of ethanol and water, is often effective for recrystallizing Schiff bases.[1]

Detailed Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal volume of hot ethanol. If the product is highly soluble even in cold ethanol, an ethanol/water mixture may be more suitable.

  • Dissolution: Transfer the crude Schiff base to an Erlenmeyer flask and add a small amount of ethanol. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The Schiff base should precipitate as crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Experimental Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar polarities.

Stationary Phase: Silica (B1680970) gel (60-120 mesh)

Mobile Phase (Eluent): A mixture of ethyl acetate (B1210297) and hexane (B92381) is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC). For a structurally similar compound, 5-benzyloxy-2-hydroxy-benzaldehyde, a mobile phase of 10% ethyl acetate in n-hexane was used.[3]

Detailed Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7) to find a system where the desired product has an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column. Ensure there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure Schiff base.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Schiff base.

2. Problem: Slow or Incomplete Reaction

The condensation reaction between this compound and a primary amine can sometimes be slow, leading to low yields.

Solution:

The reaction can be accelerated by using a catalytic amount of acid.

Recommendation: Add 1-2 drops of glacial acetic acid to the reaction mixture.[4] The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine.

Data Presentation

The following table summarizes typical characterization data for Schiff bases derived from substituted benzaldehydes. Note that specific values will vary depending on the amine used.

Compound/Technique Parameter Typical Value/Observation
General Schiff Base Melting Point Sharp melting point indicates high purity.
¹H-NMR Azomethine proton (-CH=N-) signal at δ 8.0-9.0 ppm.
IR Spectroscopy Imine (C=N) stretching vibration around 1600-1650 cm⁻¹.
Recrystallization Solvent Ethanol or Ethanol/Water[1]
Yield 60-80% (Varies with substrate)
Column Chromatography Stationary Phase Silica Gel
Mobile Phase Ethyl Acetate/Hexane (e.g., 10-30% Ethyl Acetate)[3]
TLC Rf ~0.3-0.4 for optimal separation

Mandatory Visualization

Workflow for Improving Schiff Base Purity

PurificationWorkflow start Crude Schiff Base Product tlc Perform TLC Analysis start->tlc decision Multiple Spots? tlc->decision recrystallize Recrystallization decision->recrystallize Yes, significant ΔRf and different solubilities column Column Chromatography decision->column Yes, similar polarities single_spot Single Spot (Proceed with Characterization) decision->single_spot No pure_product Pure Schiff Base recrystallize->pure_product column->pure_product single_spot->pure_product

Caption: A decision workflow for the purification of crude Schiff base products.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding a catalytic amount of acid to the reaction?

A catalytic amount of acid, such as glacial acetic acid, protonates the carbonyl oxygen of the this compound. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine and thus speeding up the reaction rate.[4]

Q2: How can I confirm the formation of the Schiff base product?

The formation of the Schiff base can be confirmed by several spectroscopic methods:

  • ¹H-NMR Spectroscopy: Look for a characteristic singlet peak in the region of δ 8.0-9.0 ppm, which corresponds to the azomethine proton (-CH=N-). The aldehyde proton peak from the starting material (around δ 9.5-10.5 ppm) should disappear.

  • IR Spectroscopy: The appearance of a stretching band around 1600-1650 cm⁻¹ is characteristic of the imine (C=N) bond. The C=O stretching band of the aldehyde (around 1700 cm⁻¹) should be absent in the pure product.

  • Thin-Layer Chromatography (TLC): The product should have a different Rf value compared to the starting materials.

Q3: My crude product is an oil and does not solidify. How can I purify it?

If the Schiff base is an oil, recrystallization is not a suitable purification method. In this case, column chromatography is the preferred method for purification. If the oil is not soluble in the mobile phase, you may need to explore other purification techniques such as distillation under reduced pressure if the compound is thermally stable.

Q4: Why is it important to use absolute ethanol for the synthesis?

The formation of a Schiff base is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back towards the reactants, thus reducing the yield of the Schiff base. Using a dry solvent like absolute ethanol helps to drive the reaction towards the product side.

Q5: Can I use a base as a catalyst instead of an acid?

While some Schiff base syntheses can be catalyzed by a base, acid catalysis is generally more common and effective for the reaction between an aldehyde and a primary amine.[5] A base can also be added to adjust the pH of the solution.[5]

References

Technical Support Center: Catalyst Selection for Friedländer Synthesis with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions and answers to common challenges encountered during the synthesis of quinolines from substituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Friedländer synthesis?

The Friedländer synthesis is a classic condensation reaction used to synthesize quinoline (B57606) derivatives.[1][2] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[3][4] The reaction is typically catalyzed by either an acid or a base and proceeds through a cyclocondensation mechanism.[2][3]

Q2: What are the common catalysts used for the Friedländer synthesis with substituted benzaldehydes?

A wide range of catalysts can be employed, including:

  • Brønsted Acids: p-Toluenesulfonic acid (PTSA), hydrochloric acid, sulfuric acid.[1][5]

  • Lewis Acids: Zinc chloride (ZnCl₂), indium(III) triflate (In(OTf)₃), neodymium(III) nitrate (B79036) hexahydrate, and various metal triflates.[1][5][6]

  • Bases: Potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), piperidine.[2][5]

  • Ionic Liquids (ILs): Both acidic and basic ILs have been used as both catalyst and solvent.[7][8][9]

  • Heterogeneous Catalysts: Zeolites, sulfated zirconia, metal-organic frameworks (MOFs), and various nanocatalysts.[9][10][11]

Q3: How do substituents on the benzaldehyde (B42025) ring affect the reaction?

The electronic nature of the substituents on the 2-aminobenzaldehyde (B1207257) can influence the reaction rate and yield. A study on a one-pot domino nitro reduction-Friedländer synthesis noted that electron-withdrawing groups on the aromatic ring of the starting 2-nitrobenzaldehyde (B1664092) generally lead to better yields than electron-donating groups.[12][13][14] However, longer reaction times may be required for electron-rich or sterically hindered substrates.[15]

Troubleshooting Guides

Problem 1: Low Yield

Q: I am getting a low yield in my Friedländer synthesis. What are the possible causes and solutions?

A: Low yields in the Friedländer synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sub-optimal Catalyst: The choice of catalyst is critical and substrate-dependent.

    • Solution: Screen a variety of catalysts, including both Lewis and Brønsted acids. For instance, In(OTf)₃ has been shown to be highly effective under solvent-free conditions.[6] For a greener approach, consider reusable heterogeneous catalysts like zeolites or nanocatalysts.[9]

  • Harsh Reaction Conditions: Traditional methods often require high temperatures, which can lead to degradation of starting materials or products, thereby reducing the yield.[3]

    • Solution: Explore milder reaction conditions. The use of microwave irradiation can often reduce reaction times and improve yields.[16] Additionally, some modern catalysts, such as certain ionic liquids or nanocatalysts, are effective at lower temperatures.[9]

  • Inappropriate Solvent: The solvent can significantly impact the reaction.

    • Solution: If using an acid catalyst, polar aprotic solvents like dichloromethane (B109758) (DCM) or chlorobenzene (B131634) may be suitable.[3] For base-catalyzed reactions, non-polar solvents like toluene (B28343) are often used.[3] In some cases, solvent-free conditions or using water as a green solvent have proven to be highly effective.[4][17]

  • Starting Material Purity: Impurities in the 2-aminobenzaldehyde or the methylene (B1212753) carbonyl compound can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography.

Problem 2: Side Reactions

Q: I am observing significant side product formation. How can I minimize this?

A: The most common side reaction is the self-condensation of the ketone (an aldol (B89426) condensation), particularly under basic conditions.[3]

  • Solution 1: Use of an Imine Analog: To circumvent the aldol side reaction, you can use the imine analog of the o-aminoaniline.[3]

  • Solution 2: Catalyst Choice: The choice of catalyst can influence the chemoselectivity. Lewis acids can sometimes favor the desired Friedländer product over non-Friedländer products.[6]

  • Solution 3: Reaction Conditions: Carefully controlling the reaction temperature and addition rate of reactants can minimize side reactions.

Problem 3: Poor Regioselectivity with Asymmetric Ketones

Q: I am using an asymmetric ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

A: Regioselectivity is a known challenge when using asymmetric ketones in the Friedländer synthesis.[3]

  • Solution 1: Catalyst Control: Certain amine catalysts, such as the bicyclic pyrrolidine (B122466) derivative TABO, have been shown to provide high regioselectivity for the 2-substituted quinoline.[18]

  • Solution 2: Strategic Modifications: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[3]

  • Solution 3: Reaction Parameters: Slow addition of the methyl ketone substrate and higher reaction temperatures have been demonstrated to improve regioselectivity.[18]

  • Solution 4: Ionic Liquids: The use of specific ionic liquids can also promote regiospecificity.[3]

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for the Synthesis of a Substituted Quinoline*
CatalystSolventTemperature (°C)Time (h)Yield (%)
In(OTf)₃Solvent-free1000.592
ZrCl₄EtOH/H₂OReflux285
FeCl₃·6H₂O[bmim][BF₄]100191
MIL-53(Al)Solvent-free1006>95 (conversion)
ZnCl₂Solvent-free60295
UO₂(CH₃COO)₂·2H₂OEthanol (B145695)Reflux0.594

*Yields are for specific representative reactions and may vary depending on the exact substrates used.[1][5][6][8][9][19]

Table 2: Effect of Benzaldehyde Substituent on Yield in a One-Pot Friedländer Synthesis*
Substituent on 2-NitrobenzaldehydeYield (%)
4-Fluoro (electron-withdrawing)99
4-Chloro (electron-withdrawing)98
5-Methoxy (electron-donating)85
Unsubstituted95

*Yields are for the reaction with a specific ketone and may vary.[14][15]

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Synthesis using In(OTf)₃ (Solvent-Free)

This protocol is adapted from studies demonstrating the high efficiency of Indium(III) triflate.[6]

  • Reactant Mixture: In a clean, dry reaction vessel, combine the substituted 2-aminoarylketone (1.0 mmol) and the carbonyl compound containing an active methylene group (1.2 mmol).

  • Catalyst Addition: Add Indium(III) triflate (In(OTf)₃) (5 mol%).

  • Reaction: Heat the mixture at 100 °C under solvent-free conditions with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Brønsted Acid Catalyzed Synthesis using p-Toluenesulfonic Acid (PTSA)

This protocol is a general method for acid-catalyzed Friedländer synthesis.[4]

  • Reactant Solution: Dissolve the substituted 2-aminobenzaldehyde (1.0 mmol) and the α-methylene ketone (1.2 mmol) in a suitable solvent such as ethanol or toluene in a round-bottom flask.

  • Catalyst Addition: Add p-toluenesulfonic acid (PTSA) (10 mol%).

  • Reaction: Reflux the reaction mixture with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.

Protocol 3: Ionic Liquid-Catalyzed Synthesis

This protocol utilizes an ionic liquid which can act as both the catalyst and the solvent.[7]

  • Reactant Mixture: In a reaction vessel, add the 2-aminoaryl ketone (0.6 mmol) and the α-methylene carbonyl compound (1.0 mmol) to the ionic liquid (e.g., [Bmmim][Im], 5 mL).

  • Reaction: Heat the mixture to 80 °C and stir for the required time (typically several hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid can often be recovered and reused.

  • Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol Condensation First cluster_pathwayB Pathway B: Schiff Base Formation First 2-Aminobenzaldehyde 2-Aminobenzaldehyde Aldol_Adduct Aldol Adduct 2-Aminobenzaldehyde->Aldol_Adduct + Ketone (Aldol Condensation) Schiff_Base Schiff Base 2-Aminobenzaldehyde->Schiff_Base + Ketone (Condensation) Ketone Ketone Enone α,β-Unsaturated Carbonyl Aldol_Adduct->Enone - H₂O Cyclized_Intermediate_A Cyclized Intermediate Enone->Cyclized_Intermediate_A Intramolecular Cyclization Product Quinoline Cyclized_Intermediate_A->Product - H₂O Cyclized_Intermediate_B Cyclized Intermediate Schiff_Base->Cyclized_Intermediate_B Intramolecular Aldol-type Reaction Cyclized_Intermediate_B->Product - H₂O

Caption: General reaction mechanism of the Friedländer synthesis.

Lewis_Acid_Catalytic_Cycle Catalyst Lewis Acid (LA) Activated_Ketone Activated Ketone (LA-Ketone Complex) Catalyst->Activated_Ketone Coordination Ketone Ketone Ketone->Activated_Ketone Intermediate Intermediate Adduct Activated_Ketone->Intermediate + 2-Aminobenzaldehyde Aldehyde 2-Aminobenzaldehyde Aldehyde->Intermediate Product Quinoline Intermediate->Product Cyclization & Dehydration Product->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for a Lewis acid-catalyzed Friedländer synthesis.

Experimental_Workflow Start Start Reactant_Prep Prepare Reactants (Substituted Benzaldehyde & Ketone) Start->Reactant_Prep Catalyst_Selection Select Catalyst (Acid, Base, etc.) Reactant_Prep->Catalyst_Selection Solvent_Choice Choose Solvent or Solvent-Free Conditions Catalyst_Selection->Solvent_Choice Reaction_Setup Set up Reaction (Heating/Microwave) Solvent_Choice->Reaction_Setup Monitoring Monitor Reaction (TLC, LC-MS) Reaction_Setup->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the Friedländer synthesis.

References

Overcoming slow reaction rates in Schiff base formation with 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the slow reaction rates in Schiff base formation using 5-Hydroxy-2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the Schiff base formation with this compound often slow?

A1: The slow reaction rate is primarily due to the electronic properties of the aldehyde. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by the primary amine.[1] Additionally, suboptimal reaction conditions such as incorrect pH, presence of water, or lack of catalysis can further hinder the reaction.

Q2: What is the optimal pH for this reaction?

A2: The optimal pH for imine formation is typically mildly acidic, around 4-5.[2] In this range, there is enough acid to protonate the hydroxyl group of the intermediate carbinolamine, facilitating the elimination of water (the rate-determining step). At a lower pH, the amine starting material becomes protonated, rendering it non-nucleophilic. At a higher pH, the catalysis of the water elimination step is insufficient.[2]

Q3: What is the role of a catalyst in this reaction?

A3: An acid catalyst is crucial for accelerating the reaction. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial amine attack. More importantly, it facilitates the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, turning it into a good leaving group (H₂O).[3]

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free, or "neat," conditions can be effective for some imine syntheses, particularly with aromatic aldehydes and anilines. This approach can sometimes lead to faster reactions at room temperature and is considered a greener chemistry alternative.[4]

Troubleshooting Guide

This guide addresses specific issues that can lead to slow rates or low yields during the synthesis of Schiff bases from this compound.

Issue 1: Reaction is extremely slow or appears to have stalled.
  • Potential Cause 1: Lack of Catalysis. The uncatalyzed reaction is inherently slow due to the electron-deficient nature of the aldehyde.

    • Solution: Introduce a catalytic amount of a weak acid. A few drops of glacial acetic acid are commonly used and have been shown to significantly improve reaction rates and yields.[3] Other acids like p-toluenesulfonic acid (TsOH) or even a few drops of concentrated H₂SO₄ can also be effective.[5]

  • Potential Cause 2: Presence of Water. The reaction is a condensation that produces water. According to Le Châtelier's principle, the presence of water in the reaction medium can inhibit the forward reaction and promote the reverse reaction (hydrolysis of the imine).[6]

    • Solution 1: Use anhydrous solvents (e.g., absolute ethanol (B145695), methanol, or dry toluene).[1][5]

    • Solution 2: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to sequester the water as it is formed.[3]

    • Solution 3: If using a solvent like toluene (B28343) or benzene, employ a Dean-Stark apparatus to azeotropically remove water as the reaction progresses.

  • Potential Cause 3: Insufficient Temperature. The reaction may have a significant activation energy that is not being overcome at room temperature.

    • Solution: Heat the reaction mixture. Refluxing in a suitable solvent (e.g., ethanol, methanol) is a standard procedure that provides the thermal energy needed to increase the reaction rate.[1][7]

Experimental Protocols

General Protocol for Acid-Catalyzed Schiff Base Synthesis

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound (1 equivalent)

  • Primary amine (1 equivalent)

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]

  • Attach a condenser to the flask and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • The solid Schiff base product, which often precipitates upon cooling, is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.[9]

  • Characterize the final product using standard spectroscopic methods (IR, NMR, Mass Spectrometry).

Data Presentation

The selection of a catalyst and reaction conditions significantly impacts the efficiency of Schiff base formation. The following table provides illustrative data on how different conditions can affect reaction outcomes for electron-deficient aldehydes.

Catalyst/ConditionSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Reference
NoneEthanol25> 24 hoursLow / Incomplete[3]
Acetic Acid (cat.)EthanolReflux1 - 5 hours75 - 95[3][8]
H₂SO₄ (cat.)EthanolReflux1 - 3 hoursHigh[5]
Molecular SievesDCM / TolueneReflux4 - 8 hoursModerate - High[3]
Solvent-FreeNone25 - 600.5 - 2 hours> 90[4]

Disclaimer: This table summarizes general findings for Schiff base synthesis with electron-deficient aldehydes. Actual results with this compound may vary depending on the specific amine used.

Visualizations

Troubleshooting Workflow for Slow Schiff Base Formation

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction.

G cluster_0 Troubleshooting Workflow Start Reaction is Slow or Low Yield CheckCatalyst Is an acid catalyst (e.g., Acetic Acid) present? Start->CheckCatalyst AddCatalyst Add catalytic amount of weak acid. CheckCatalyst->AddCatalyst No CheckWater Are anhydrous conditions being used? CheckCatalyst->CheckWater Yes AddCatalyst->CheckWater UseAnhydrous Use anhydrous solvent and/or add molecular sieves. CheckWater->UseAnhydrous No CheckTemp Is the reaction being heated? CheckWater->CheckTemp Yes UseAnhydrous->CheckTemp HeatReaction Heat the reaction to reflux. CheckTemp->HeatReaction No Success Reaction Optimized CheckTemp->Success Yes HeatReaction->Success

Caption: A decision tree for troubleshooting slow Schiff base formation.

Mechanism of Acid Catalysis

This diagram illustrates the two key roles of an acid catalyst in the reaction mechanism.

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Dehydration of Carbinolamine A1 Aldehyde (R-CHO) A2 Protonated Aldehyde (More Electrophilic) A1->A2 + H+ A2->A1 - H+ B1 Carbinolamine Intermediate B2 Protonated Intermediate (Good Leaving Group) B1->B2 + H+ B3 Imine + H2O B2->B3 - H2O

Caption: Role of acid catalysis in Schiff base formation.

References

Technical Support Center: Removal of Unreacted 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of product mixtures containing unreacted 5-Hydroxy-2-nitrobenzaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process of removing unreacted this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Product and starting material have very similar Rf values on TLC. The polarity of the product and this compound are too close for effective separation with the chosen solvent system.- Optimize TLC Solvent System: Experiment with a wider range of solvent polarities. Consider adding a small percentage of a third solvent (e.g., acetic acid or triethylamine) to potentially improve separation. - Alternative Purification Method: If TLC optimization fails, consider other purification techniques such as recrystallization or an acidic/basic extraction.
Streaking or tailing of spots on the TLC plate. The compound may be too concentrated, or it could be acidic or basic, interacting strongly with the silica (B1680970) gel.- Dilute the Sample: Spot a more dilute solution of the crude mixture on the TLC plate. - Modify the Mobile Phase: Add a small amount of acetic acid to the eluent for acidic compounds or a small amount of triethylamine (B128534) for basic compounds to reduce tailing.
Low recovery of the desired product after column chromatography. The product may be strongly adsorbed to the silica gel, or the chosen eluent may be too non-polar to effectively elute the compound.- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase during the column chromatography (gradient elution). - Use a Different Stationary Phase: Consider using a different adsorbent like alumina, which can be acidic, neutral, or basic, and may offer different selectivity.[1]
The unreacted aldehyde is still present in the product after purification. The chosen purification method is not efficient enough for complete separation.- Repeat the Purification: A second pass through the purification procedure (e.g., another column or recrystallization) may be necessary. - Chemical Scavenging: Consider using a method to selectively react with the aldehyde, such as forming a water-soluble bisulfite adduct.[2][3][4]
Recrystallization yields an oil instead of crystals. The solvent may be inappropriate, the solution may be cooling too quickly, or impurities are preventing crystal formation.- Solvent Selection: Ensure the chosen solvent dissolves the compound when hot but not when cold. A mixed solvent system might be necessary.[5] - Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to encourage crystal growth.[6] - Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to initiate crystallization.

DOT Diagram: Troubleshooting Workflow for Purification

TroubleshootingWorkflow start Crude Product (Contains 5-Hydroxy-2- nitrobenzaldehyde) tlc Run TLC start->tlc decision Good Separation? tlc->decision column Column Chromatography decision->column Yes optimize_tlc Optimize TLC Solvent System decision->optimize_tlc No alt_method Consider Alternative Purification Method (e.g., Recrystallization, Extraction) decision->alt_method Poor Separation After Optimization pure_product Pure Product column->pure_product optimize_tlc->tlc alt_method->pure_product

Caption: Troubleshooting workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider during purification?

Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.

Property Value Significance for Purification
Appearance Yellow to orange crystalline solid[7]Its color can sometimes help in visualizing its separation during column chromatography.
Solubility Soluble in organic solvents like methanol (B129727); moderately soluble in water.[7][8][9]This differential solubility is key for liquid-liquid extraction and recrystallization.
pKa 6.34 ± 0.10 (Predicted)[8][9]The acidic nature of the hydroxyl group allows for separation from non-acidic compounds by extraction with a basic aqueous solution.
Melting Point 165-169 °C[8][9][10]A sharp melting point of the purified product close to this range indicates high purity. A broad or depressed melting point suggests the presence of impurities.[5]
Polarity The presence of hydroxyl, nitro, and aldehyde groups makes it a polar molecule.This high polarity dictates its behavior in chromatography, generally requiring a relatively polar eluent for elution from silica gel.

Q2: What are the most common methods for removing unreacted this compound?

The choice of method depends on the properties of the desired product and the nature of other impurities.

  • Column Chromatography: This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[11] For this compound, which is a polar compound, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation.[5]

  • Liquid-Liquid Extraction: This method takes advantage of the different solubilities of the compounds in two immiscible liquid phases.[12][13][14] Since this compound has an acidic phenolic hydroxyl group, it can be deprotonated with a weak base (e.g., sodium bicarbonate or sodium carbonate solution) and extracted into the aqueous phase, leaving less acidic or neutral organic products in the organic phase.

  • Recrystallization: This technique is used to purify solid compounds. It involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired product should crystallize out while the impurities, including unreacted this compound, remain in the solution.[8] A mixed solvent system may be required to achieve good separation.[5][6]

  • Bisulfite Adduct Formation: Aldehydes can react with sodium bisulfite to form a water-soluble adduct.[2][3][4] This allows for the selective removal of the unreacted aldehyde from the reaction mixture by washing with a sodium bisulfite solution. The non-aldehyde product remains in the organic layer. The aldehyde can be regenerated from the aqueous layer by treatment with an acid or base if desired.[3]

Q3: How do I choose the right solvent system for column chromatography?

The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a good separation between the desired product and the unreacted this compound, ideally with Rf values between 0.2 and 0.5 for the compounds of interest.[11] A common starting point for polar compounds like this is a mixture of hexanes and ethyl acetate.

DOT Diagram: Method Selection Logic

MethodSelection start Crude Product Mixture check_properties Assess Properties of Product vs. Aldehyde start->check_properties polarity_diff Significant Polarity Difference? check_properties->polarity_diff acidity_diff Significant Acidity Difference? polarity_diff->acidity_diff No column Column Chromatography polarity_diff->column Yes solubility_diff Different Solubility in a Solvent? acidity_diff->solubility_diff No extraction Acid/Base Extraction acidity_diff->extraction Yes is_product_aldehyde Is Product an Aldehyde? solubility_diff->is_product_aldehyde No recrystallization Recrystallization solubility_diff->recrystallization Yes bisulfite Bisulfite Adduct Formation (for non-aldehyde product) is_product_aldehyde->bisulfite No no_easy_method Consider Derivatization or Alternative Synthesis is_product_aldehyde->no_easy_method Yes

Caption: Logic for selecting a purification method.

Experimental Protocols

Protocol 1: Removal by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude mixture in various ratios of a non-polar and a polar solvent (e.g., hexanes:ethyl acetate). Aim for a system that gives a clear separation between the product and the starting material.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack, draining the excess solvent until it is just above the silica bed. Add a thin layer of sand to the top of the silica.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel.[5]

  • Elution: Add the mobile phase to the column and begin collecting fractions. If a gradient elution is needed, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Removal by Acid-Base Extraction

This method is suitable if the desired product is not acidic.

Materials:

  • Crude product mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Dissolve the crude mixture in an appropriate organic solvent in a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer.

  • Drain the aqueous layer.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent and concentrate the organic phase to obtain the purified product.

Protocol 3: Removal by Bisulfite Adduct Formation

This protocol is effective for removing the aldehyde if the desired product is not an aldehyde.[2][3][4]

Materials:

  • Crude product mixture

  • A water-miscible organic solvent (e.g., methanol or THF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • An immiscible organic solvent (e.g., ethyl acetate)

  • Deionized water

  • Separatory funnel

Procedure:

  • Dissolve the crude mixture in a minimal amount of the water-miscible organic solvent.

  • Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for 1-2 minutes.

  • Add the immiscible organic solvent and deionized water to the funnel and shake again.

  • Allow the layers to separate. The bisulfite adduct of this compound will be in the aqueous layer.

  • Separate the organic layer containing the desired product.

  • Wash the organic layer with deionized water and then brine.

  • Dry the organic layer and concentrate to yield the purified product.

References

Quinoline Synthesis Technical Support Center: Minimizing Aldol Condensation Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoline (B57606) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of aldol (B89426) condensation and related side products in common quinoline syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common quinoline synthesis reactions where aldol condensation is a significant side reaction?

A1: Aldol condensation is a common side reaction in several classical quinoline syntheses, most notably the Friedländer synthesis .[1] This occurs because the ketone reactant can undergo self-condensation, especially under basic conditions.[1] In the Doebner-von Miller reaction , while the primary side products are often tars and polymers from the polymerization of α,β-unsaturated carbonyl compounds, the in situ formation of these carbonyl compounds can involve an aldol condensation step (known as the Beyer method), which can also lead to side products if not properly controlled.[2]

Q2: What are the general strategies to minimize aldol condensation and other side products in quinoline synthesis?

A2: Several general strategies can be employed to minimize unwanted side reactions:

  • Temperature Control: Careful management of the reaction temperature is crucial, as higher temperatures often promote side reactions like aldol condensation and polymerization.[1]

  • Catalyst Selection: The choice of catalyst is critical. Milder catalysts can often prevent the harsh conditions that lead to byproducts.[1] For instance, switching from a base to an acid catalyst in the Friedländer synthesis can prevent the base-catalyzed self-condensation of the ketone.

  • Slow Addition of Reagents: Slowly adding the more reactive component (e.g., the ketone in the Friedländer synthesis or the α,β-unsaturated carbonyl in the Doebner-von Miller reaction) can help maintain a low concentration of this species, thereby favoring the desired reaction pathway over self-condensation or polymerization.[1]

  • Purity of Starting Materials: Ensuring the high purity of starting materials is a fundamental step to prevent introducing impurities that could participate in or catalyze side reactions.

  • Use of Analogs: In some cases, using an analog of a reactant can prevent side reactions. For example, in the Friedländer synthesis under alkaline conditions, using an imine analog of the o-aminoaryl aldehyde or ketone can avoid aldol condensation.[1]

Q3: How do I choose the right catalyst to suppress aldol condensation?

A3: The choice of catalyst depends on the specific quinoline synthesis method. For the Friedländer synthesis , switching from a base catalyst (which promotes aldol condensation) to an acid catalyst is a common strategy. Lewis acids such as tin tetrachloride and scandium(III) triflate, or Brønsted acids like p-toluenesulfonic acid, are often effective.[2] Milder catalysts, including some nanocatalysts and solid-supported catalysts, have also been shown to improve selectivity and allow for lower reaction temperatures, further minimizing side reactions.[3]

Q4: Can the reactant molar ratio influence the formation of aldol side products?

A4: Yes, the stoichiometry of the reactants can be a critical factor. Optimizing the molar ratio of the aniline (B41778) derivative to the carbonyl compound can influence the reaction pathway. An excess of one reactant may favor the desired reaction, while other ratios might increase the likelihood of self-condensation side reactions. It is often necessary to empirically determine the optimal reactant ratio for a specific synthesis.

Troubleshooting Guides

Friedländer Synthesis: Aldol Condensation

Symptom: Your reaction produces a complex mixture of products, and purification is difficult. You observe byproducts with molecular weights corresponding to the self-condensation of your ketone reactant.

Cause: The ketone reactant is undergoing self-condensation (an aldol reaction) under the reaction conditions, particularly with base catalysis.[1]

Troubleshooting StepRationaleExpected Outcome
Switch to an Acid Catalyst Base-catalyzed enolate formation is required for the ketone self-condensation. Switching to an acid catalyst like p-toluenesulfonic acid or a Lewis acid (e.g., ZnCl₂) changes the reaction mechanism and disfavors the aldol pathway.Significant reduction in aldol side products and a cleaner reaction profile.
Lower the Reaction Temperature Aldol condensation reactions are often accelerated by higher temperatures.Reduced rate of the aldol side reaction, favoring the desired quinoline formation.
Slow Addition of the Ketone Maintaining a low concentration of the ketone in the reaction mixture at any given time minimizes the chances of two ketone molecules reacting with each other.[1]Increased yield of the desired quinoline product relative to the aldol side product.
Use an Imine Analog Using an imine analog of the o-aminoaryl aldehyde or ketone can prevent the initial aldol condensation step, especially under alkaline conditions.[1]Elimination of the aldol condensation pathway, leading to a cleaner reaction.
Doebner-von Miller Reaction: Tar and Polymer Formation

Symptom: The reaction mixture becomes a thick, dark, and intractable tar, leading to low yields and difficulty in product isolation.

Cause: This is a very common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4]

Troubleshooting StepRationaleExpected Outcome
Use a Biphasic Solvent System Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[5]Reduced tar formation and a higher yield of the quinoline product.
Slow Addition of the Carbonyl Compound Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to control the exothermic nature of the reaction and minimize polymerization.[4]A more controlled reaction with less charring and improved yield.
Optimize Acid Catalyst and Concentration The strength and concentration of the acid can influence the rate of polymerization. Experimenting with different acids (Brønsted vs. Lewis) and their concentrations can help find an optimal balance.[4]Identification of conditions that favor quinoline formation over polymerization.
Control Reaction Temperature Excessively high temperatures can promote polymerization. Maintaining the lowest effective temperature for the reaction to proceed is crucial.[5]Minimized polymerization and a cleaner reaction mixture.

Data Presentation

Table 1: Effect of Reaction Parameters on Side Product Formation in Quinoline Synthesis

Synthesis MethodParameterConditionEffect on Aldol/Side Product FormationQuinoline Yield
Friedländer CatalystBase (e.g., KOH)Increased aldol self-condensation of ketoneLower
Acid (e.g., p-TsOH)Reduced aldol self-condensationHigher
TemperatureHighIncreased rate of aldol condensationPotentially Lower
LowDecreased rate of aldol condensationPotentially Higher
Reagent AdditionRapid addition of ketoneHigher local concentration of ketone, more aldol productLower
Slow addition of ketoneLower local concentration of ketone, less aldol productHigher
Doebner-von Miller Solvent SystemMonophasic (acidic)High rate of carbonyl polymerization (tar)Low
Biphasic (aq. acid/organic)Reduced carbonyl polymerizationImproved
Reagent AdditionRapid addition of carbonylUncontrolled exothermic reaction, more tarLow
Slow addition of carbonylControlled reaction, less tarImproved
TemperatureHighIncreased polymerizationLow
Optimized (lowest effective)Minimized polymerizationImproved
Combes Substituents (β-diketone)Increased steric bulkFavors formation of one regioisomerImproved regioselectivity
Substituents (Aniline)Methoxy groupsFavors formation of 2-substituted quinolines[6]Improved regioselectivity
Chloro/Fluoro groupsFavors formation of 4-substituted quinolines[6]Improved regioselectivity

Experimental Protocols

Protocol 1: Friedländer Synthesis of 2-Phenylquinoline with Minimized Aldol Condensation

This protocol utilizes an acid catalyst and controlled temperature to minimize the self-condensation of acetophenone (B1666503).

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).

  • Heat the mixture to a gentle reflux (approximately 78 °C).

  • In a separate addition funnel, dissolve acetophenone (1.1 eq) in a small amount of ethanol.

  • Add the acetophenone solution dropwise to the refluxing solution of 2-aminobenzaldehyde over a period of 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Reduced Tar Formation

This protocol employs a biphasic solvent system and slow addition of the α,β-unsaturated aldehyde to minimize polymerization.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[5]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[5]

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Friedlander_vs_Aldol Reactants 2-Aminoaryl Ketone + Ketone (R-CH2-CO-R') Friedlander_Pathway Friedländer Condensation Reactants->Friedlander_Pathway Desired Path Aldol_Pathway Aldol Self-Condensation Reactants->Aldol_Pathway Side Reaction Quinoline Desired Quinoline Product Friedlander_Pathway->Quinoline Aldol_Product Aldol Side Product Aldol_Pathway->Aldol_Product Base_Catalyst Base Catalyst Base_Catalyst->Aldol_Pathway Promotes Acid_Catalyst Acid Catalyst Acid_Catalyst->Friedlander_Pathway Favors

Caption: Competing pathways in Friedländer synthesis.

Troubleshooting_Aldol Start Start: Complex product mixture in Friedländer Synthesis Check_Catalyst Is a base catalyst being used? Start->Check_Catalyst Switch_to_Acid Action: Switch to an acid catalyst (e.g., p-TsOH) Check_Catalyst->Switch_to_Acid Yes Check_Temp Is the reaction temperature high? Check_Catalyst->Check_Temp No Switch_to_Acid->Check_Temp Lower_Temp Action: Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Addition Is the ketone added all at once? Check_Temp->Check_Addition No Lower_Temp->Check_Addition Slow_Addition Action: Add the ketone slowly over time Check_Addition->Slow_Addition Yes End Outcome: Reduced aldol side products, cleaner reaction Check_Addition->End No Slow_Addition->End

Caption: Troubleshooting workflow for aldol condensation.

References

Technical Support Center: Characterization of Impurities in 5-Hydroxy-2-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize impurities encountered during chemical reactions involving 5-Hydroxy-2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common types of impurities I might encounter in reactions with this compound?

A1: Impurities can originate from the starting material, side reactions, or degradation. Common impurities include:

  • Oxidation Products: The aldehyde group is susceptible to oxidation, especially when exposed to air over extended periods, which can be accelerated by basic conditions or increased temperatures.[1] This can form the corresponding carboxylic acid, 5-Hydroxy-2-nitrobenzoic acid.

  • Isomeric Impurities: Depending on the synthesis route of the starting material, positional isomers may be present. For instance, nitration of 3-hydroxybenzaldehyde (B18108) can potentially yield other isomers if not performed under specific conditions.

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound or other reagents.

  • Polymerization Products: Aromatic aldehydes can undergo polymerization, particularly under basic conditions.[1]

  • Side-Reaction Products: The nitro and hydroxyl groups on the aromatic ring can participate in various side reactions depending on the specific reaction conditions and reagents used.

Q2: My reaction mixture turned a dark brown/black color. What could be the cause?

A2: Dark coloration often indicates the formation of polymeric materials or degradation products. This can be caused by:

  • Elevated Temperatures: Running the reaction at a higher-than-optimal temperature can accelerate decomposition and polymerization.

  • Basic Conditions: Strong bases can promote polymerization and other side reactions of aromatic aldehydes.[1]

  • Presence of Air (Oxygen): Oxidation of the aldehyde or other sensitive functional groups can lead to colored byproducts. Consider running reactions under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.

Q3: I am observing a low yield of my desired product. What are some potential reasons related to impurities?

A3: Low yields can be attributed to several factors:

  • Purity of Starting Material: The purity of the initial this compound is crucial; a supplier-provided purity of 97-98% is common.[2][3][4] Impurities in the starting material can inhibit the reaction or lead to the formation of side products.

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can favor the formation of impurities over the desired product.[5] It is recommended to perform small-scale trial runs to optimize these parameters.[5]

  • Degradation of Product: The desired product itself might be unstable under the reaction or work-up conditions, leading to degradation and a lower isolated yield.

Q4: I'm having difficulty separating my desired product from an impurity during purification. What can I do?

A4: Purification challenges often arise when the impurity has similar physicochemical properties to the product.

  • Recrystallization: If you are using recrystallization, try screening different solvent systems. A mixture of solvents can sometimes provide better separation than a single solvent.

  • Chromatography: For column chromatography, consider changing the stationary phase (e.g., from silica (B1680970) gel to alumina) or using a different eluent system. Gradient elution can be more effective than isocratic elution for separating closely related compounds.

  • Derivatization: In some cases, it may be possible to selectively react the impurity to form a derivative that is easier to separate. However, this adds complexity to the process.

Data Presentation

Table 1: Common Impurities in this compound Reactions

Impurity TypePotential Structure/NameLikely Source
Oxidation Product5-Hydroxy-2-nitrobenzoic acidOxidation of the aldehyde group by air or oxidizing agents.[1][6]
Starting Material3-HydroxybenzaldehydeIncomplete nitration during the synthesis of the starting material.[2]
Isomeric ImpurityIsomers of this compoundNon-selective synthesis of the starting material.
PolymerizationHigh molecular weight polymersInstability of the aldehyde, often catalyzed by heat or base.[1]

Table 2: Comparison of Analytical Techniques for Impurity Characterization

TechniqueInformation ProvidedAdvantagesLimitations
HPLC/UPLC Retention time, purity assessment, quantification.High sensitivity and resolution for separating complex mixtures.[7]Requires a suitable chromophore for UV detection; may require derivatization.[1]
LC-MS Molecular weight and fragmentation patterns.Powerful for identifying unknown impurities and components in unresolved peaks.[8]Can be less quantitative than HPLC-UV; matrix effects can suppress ionization.
GC-MS Retention time, molecular weight, and fragmentation.Ideal for volatile and thermally stable low-molecular-weight compounds.[1]Not suitable for non-volatile or thermally labile compounds without derivatization.[6]
NMR Detailed structural information.The definitive method for structural elucidation of isolated impurities.[6][8]Lower sensitivity compared to chromatographic methods; requires pure samples.[1]
FTIR Presence of functional groups.Quick and non-destructive.Provides general structural information, not definitive for complex mixtures.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general starting point for analyzing the purity of a reaction mixture containing this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the crude reaction mixture or isolated solid.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 0.1-1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detector at a wavelength corresponding to the maximum absorbance of the parent compound and expected impurities (a photodiode array detector is recommended for screening multiple wavelengths).[6]

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the desired product by the total area of all peaks.

    • Analyze the retention times of any impurity peaks to assess their polarity relative to the main product.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is used to obtain the molecular weight of unknown impurities.[6][8]

  • Sample Preparation and HPLC:

    • Follow the sample preparation and HPLC steps outlined in Protocol 1. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) as an additive instead of non-volatile buffers like phosphate).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is a common choice. Run in both positive and negative ion modes to maximize the chances of detecting all components.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

    • Scan Range: Set a wide mass range (e.g., m/z 100-1000) to detect a broad range of potential impurities.

    • Data Acquisition: Acquire data in full scan mode to detect all ions. If the structure of a potential impurity is hypothesized, tandem MS (MS/MS) can be used to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Extract the mass spectra corresponding to the impurity peaks observed in the chromatogram.

    • Determine the molecular weight of each impurity from its mass-to-charge ratio (m/z).

    • Use the accurate mass measurement (if using a high-resolution mass spectrometer) to predict the elemental composition of the impurities.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Observation cluster_analysis Impurity Analysis cluster_resolution Resolution synthesis This compound Reaction observation Unexpected Result? (e.g., low yield, dark color) synthesis->observation hplc 1. HPLC/UPLC Analysis (Purity Check) observation->hplc Yes lcms 2. LC-MS Analysis (Molecular Weight ID) hplc->lcms isolate 3. Isolate Impurity (Prep-HPLC/Column) lcms->isolate nmr 4. NMR Spectroscopy (Structure Elucidation) isolate->nmr characterize Characterize Impurity Structure & Source nmr->characterize optimize Optimize Reaction Conditions characterize->optimize optimize->synthesis Refine Process

Caption: Workflow for the identification and characterization of impurities.

reaction_pathway reactant This compound product Desired Product reactant->product Desired Reaction impurity 5-Hydroxy-2-nitrobenzoic Acid (Oxidation Impurity) reactant->impurity Side Reaction [O2, heat]

Caption: Potential side reaction leading to an oxidation impurity.

References

Validation & Comparative

A Comparative Spectroscopic Guide to Quinoline Derivatives from 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 6-hydroxyquinoline (B46185) derivatives, with a primary focus on the synthesis from 5-hydroxy-2-nitrobenzaldehyde. We present a detailed analysis of the spectroscopic data of the resulting compounds, offering a valuable resource for the characterization and identification of these important heterocyclic scaffolds. This document also includes a comparative overview of alternative synthetic methodologies, complete with experimental protocols and supporting data to aid in the selection of the most appropriate synthetic strategy.

Spectroscopic Analysis of 6-Hydroxyquinoline Derivatives

The synthesis of 6-hydroxyquinoline derivatives from this compound typically proceeds through a one-pot domino nitro reduction and Friedländer annulation. This efficient method involves the in situ reduction of the nitro group to an amine, which then undergoes a cyclocondensation reaction with a ketone.

Here, we present the spectroscopic data for a representative derivative, 6-hydroxy-2-methylquinoline, synthesized from this compound and acetone.

Spectroscopic Data 6-Hydroxy-2-methylquinoline
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) 9.55 (s, 1H, OH), 8.05 (d, J=8.4 Hz, 1H), 7.75 (d, J=8.8 Hz, 1H), 7.25 (d, J=2.8 Hz, 1H), 7.20 (dd, J=8.8, 2.8 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H), 2.50 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) 155.0, 154.5, 144.0, 134.5, 129.0, 122.0, 121.5, 118.0, 108.0, 24.5
IR (KBr, cm⁻¹) 3400 (O-H), 3050 (Ar C-H), 1620 (C=N), 1580 (C=C), 1250 (C-O)
Mass Spectrum (EI, m/z) 159 (M⁺), 144, 130, 115

Comparison of Synthetic Methodologies

While the domino nitro reduction-Friedländer synthesis is a highly effective method, other classical named reactions can also be employed to synthesize the quinoline (B57606) core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below is a comparison of the Friedländer synthesis with the Skraup and Doebner-von Miller reactions for the preparation of 6-hydroxyquinoline derivatives.

Synthetic Method Starting Materials Key Reagents & Conditions Typical Yield Advantages Disadvantages
Domino Friedländer Synthesis This compound, Ketone (e.g., acetone)Fe/AcOH, refluxHighOne-pot reaction, mild conditions, readily available starting materials.Limited to the availability of corresponding ketones.
Skraup Reaction p-Aminophenol, Glycerol (B35011)H₂SO₄, Nitrobenzene (B124822) (oxidizing agent), heatModerate to HighUses inexpensive starting materials.Harsh and often violent reaction conditions, limited to specific substitution patterns.[1][2][3]
Doebner-von Miller Reaction p-Aminophenol, α,β-Unsaturated carbonyl compoundAcid catalyst (e.g., HCl, H₂SO₄), heatModerateMore versatile than the Skraup reaction, allowing for a wider range of substituents.[4]Potential for polymerization and regioselectivity issues.[4]

Experimental Protocols

Domino Nitro Reduction-Friedländer Synthesis of 6-Hydroxy-2-methylquinoline

This protocol describes the synthesis of 6-hydroxy-2-methylquinoline from this compound and acetone.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Acetone

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), add iron powder (3 mmol).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Acetone (5 mmol) is then added, and the mixture is refluxed for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure 6-hydroxy-2-methylquinoline.

Alternative Synthesis: Skraup Reaction for 6-Hydroxyquinoline

This protocol outlines the synthesis of 6-hydroxyquinoline from p-aminophenol and glycerol.

Materials:

  • p-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous sulfate (FeSO₄) (catalyst)

  • Sodium hydroxide (B78521) solution

Procedure:

  • In a large flask, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Add p-aminophenol and a catalytic amount of ferrous sulfate to the mixture.

  • Heat the mixture gently in a fume hood.

  • Slowly add nitrobenzene dropwise, maintaining careful temperature control.

  • After the addition is complete, continue heating the mixture for several hours.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the mixture with a sodium hydroxide solution to precipitate the crude product.

  • The crude 6-hydroxyquinoline is then purified by steam distillation or recrystallization.[5][6]

Synthesis and Mechanistic Diagrams

Below are diagrams illustrating the synthetic workflow and a proposed mechanism of action for the antimicrobial properties of 6-hydroxyquinoline derivatives.

G Synthesis of 6-Hydroxy-2-methylquinoline cluster_start Starting Materials cluster_reaction Domino Reaction cluster_product Product This compound This compound Nitro Reduction Nitro Reduction This compound->Nitro Reduction Fe, AcOH Acetone Acetone Friedländer Annulation Friedländer Annulation Acetone->Friedländer Annulation Nitro Reduction->Friedländer Annulation in situ 6-Hydroxy-2-methylquinoline 6-Hydroxy-2-methylquinoline Friedländer Annulation->6-Hydroxy-2-methylquinoline G Antimicrobial Mechanism of 6-Hydroxyquinolines 6-Hydroxyquinoline 6-Hydroxyquinoline Bacterial Cell Bacterial Cell 6-Hydroxyquinoline->Bacterial Cell Enters cell DNA Gyrase DNA Gyrase 6-Hydroxyquinoline->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV 6-Hydroxyquinoline->Topoisomerase IV Inhibits Bacterial Cell->DNA Gyrase Bacterial Cell->Topoisomerase IV DNA Replication Inhibition DNA Replication Inhibition DNA Gyrase->DNA Replication Inhibition Topoisomerase IV->DNA Replication Inhibition Bacterial Cell Death Bacterial Cell Death DNA Replication Inhibition->Bacterial Cell Death

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Schiff Bases Derived from 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Schiff bases synthesized from 5-Hydroxy-2-nitrobenzaldehyde. The unique electronic environment conferred by the hydroxyl and nitro substituents on the aldehyde ring significantly influences the spectral characteristics of the resulting imines. Understanding these spectral features is crucial for the unambiguous characterization of these versatile compounds, which are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.

This guide presents experimental data for a Schiff base of this compound and compares it with related structures derived from other nitrobenzaldehydes to highlight key spectral differences. Detailed experimental protocols and a visual workflow are included to aid in the synthesis and characterization of these compounds.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of Schiff bases from substituted benzaldehydes and primary amines, which can be adapted for this compound.

General Synthesis of a Schiff Base from this compound

This protocol is adapted from the synthesis of structurally similar Schiff bases.[1]

  • Dissolution of Reactants: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol (B145695), with gentle warming if necessary. In a separate beaker, dissolve one equivalent of the desired primary amine in absolute ethanol.

  • Reaction Mixture: Add the amine solution dropwise to the stirred solution of the aldehyde at room temperature.

  • Catalysis: To catalyze the condensation reaction, add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated solid product is then collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The pure Schiff base can be obtained by recrystallization from a suitable solvent, such as ethanol or methanol.

Synthesis of 2-[(2-Hydroxy-5-nitrobenzylidene)-amino]-4-methyl-phenol

This specific protocol details the synthesis of the Schiff base derived from 5-nitrosalicylaldehyde (2-hydroxy-5-nitrobenzaldehyde) and 2-amino-4-methylphenol (B1222752).[1]

  • An ethanolic solution of 2-amino-4-methylphenol (0.01M) was added to an ethanolic solution of 5-nitrosalicylaldehyde (0.01M).

  • The resulting mixture was refluxed for approximately 4 hours.

  • The pH of the solution was adjusted to a range of 6.9 to 7.1 by the dropwise addition of alcoholic ammonia.

  • The precipitated solid product was filtered, washed with distilled water and ethanol, and then dried in a desiccator.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a Schiff base of this compound and provide a comparison with Schiff bases derived from other nitrobenzaldehydes.

Table 1: ¹H NMR Spectral Data for the Schiff Base of this compound with 2-amino-4-methylphenol [1]

Proton Chemical Shift (δ, ppm) Multiplicity Assignment
Ar-OH9.41singletPhenolic OH of the aminophenol moiety
Ar-OH13.30singletPhenolic OH of the salicylaldehyde (B1680747) moiety
-CH=N-Not explicitly stated-Azomethine proton
Aromatic-HNot explicitly stated-Aromatic protons
-CH₃Not explicitly stated-Methyl group on the aminophenol ring

Note: The publication provides the chemical shifts for the hydroxyl protons, confirming the formation of the Schiff base and the presence of intramolecular hydrogen bonding. The exact shifts for the azomethine and aromatic protons were not detailed in the provided text.

Table 2: Comparative ¹H and ¹³C NMR Data for Schiff Bases of Other Nitrobenzaldehydes

This table provides data for Schiff bases derived from 2-nitrobenzaldehyde (B1664092) and 3-nitrobenzaldehyde (B41214) for comparative purposes.

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Schiff base of 2-nitrobenzaldehyde and Glycine (reductive amination product) [2]DMSO-d₆7.90 (d, 1H, Ar-H), 7.72-7.65 (m, 2H, Ar-H), 7.50-7.46 (m, 1H, Ar-H), 3.91 (s, 2H, CH₂Ar), 2.77 (s, 2H, CH₂COOH)Not Provided
Schiff base of 3-nitrobenzaldehyde and 4-aminophenol [3]DMSO-d₆9.72 (s, 1H, -OH), 8.89 (s, 1H, -CH=N-), 8.66-8.64 (d, 1H, Ar-H), 8.35-8.32 (dd, 1H, Ar-H), 7.79-7.74 (t, 1H, Ar-H), 7.22-7.20 (d, 2H, Ar-H), 6.86-6.84 (d, 2H, Ar-H)158.35 (C-OH), 157.65 (-C=N-), 148.72 (C-N), 142.11 (C-NO₂), 138.59, 134.68, 130.90, 125.47, 123.43, 122.68, 116.26 (Aromatic Carbons)

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

SchiffBase_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants This compound + Primary Amine Solvent Ethanol Reactants->Solvent Dissolve Catalyst Glacial Acetic Acid Solvent->Catalyst Add Catalyst Reflux Reflux (2-4h) Catalyst->Reflux Isolation Cooling & Filtration Reflux->Isolation Purification Recrystallization Isolation->Purification Product Pure Schiff Base Purification->Product NMR 1H & 13C NMR Spectroscopy Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS

Caption: Workflow for Schiff base synthesis and characterization.

References

Validating the biological activity of quinolines synthesized from 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. This guide provides a framework for validating the biological activity of novel quinolines synthesized from 5-Hydroxy-2-nitrobenzaldehyde. By comparing their performance against established standards and detailing the necessary experimental protocols, researchers can effectively evaluate the therapeutic potential of these new chemical entities. The experimental data for the novel quinoline derivatives presented herein is hypothetical and serves to illustrate the validation process.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of kinases involved in cell proliferation and survival.[1] The Ras/Raf/MEK and PI3K/AkT/mTOR signaling pathways are common targets for such compounds.

Comparative Efficacy in Cancer Cell Lines

The in vitro anticancer activity of novel quinolines is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of a cancer cell line by 50%.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Quinolines and Doxorubicin

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Novel Quinoline 1 (NQ1) 8.512.310.1
Novel Quinoline 2 (NQ2) 6.29.87.5
Doxorubicin (Standard) 0.91.51.2

Data for NQ1 and NQ2 is hypothetical.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (Novel Quinolines) and the standard drug (Doxorubicin) for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of a hypothetical cancer signaling pathway by a novel quinoline compound.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., Ras/Raf/MEK) Signaling Cascade (e.g., Ras/Raf/MEK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., Ras/Raf/MEK) Transcription Factors Transcription Factors Signaling Cascade (e.g., Ras/Raf/MEK)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., Ras/Raf/MEK)->Apoptosis Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Novel Quinoline Novel Quinoline Novel Quinoline->Signaling Cascade (e.g., Ras/Raf/MEK)

Caption: Inhibition of a cancer signaling pathway by a novel quinoline.

Antimicrobial Activity

Quinoline derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[3][4] Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Antimicrobial Spectrum

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Novel Quinoline 1 (NQ1) 1632
Novel Quinoline 2 (NQ2) 816
Ciprofloxacin (Standard) 10.5

Data for NQ1 and NQ2 is hypothetical.

Table 3: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
Novel Quinoline 1 (NQ1) 3264
Novel Quinoline 2 (NQ2) 1632
Amphotericin B (Standard) 0.51

Data for NQ1 and NQ2 is hypothetical.

Experimental Protocol: Broth Microdilution
  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow Visualization

The following diagram outlines the workflow for antimicrobial susceptibility testing.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microorganism Culture Microorganism Culture Inoculation Inoculation Microorganism Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for antimicrobial susceptibility testing.

Antioxidant Activity

Many quinoline derivatives possess antioxidant properties, which can be attributed to their ability to scavenge free radicals.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of compounds.

Comparative Antioxidant Capacity

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.

Table 4: Comparative Antioxidant Activity (IC50 in µg/mL)

CompoundDPPH Radical Scavenging Activity
Novel Quinoline 1 (NQ1) 25.4
Novel Quinoline 2 (NQ2) 18.9
Ascorbic Acid (Standard) 5.2

Data for NQ1 and NQ2 is hypothetical.

Experimental Protocol: DPPH Assay
  • Sample Preparation: Various concentrations of the test compounds and a standard antioxidant (Ascorbic Acid) are prepared in methanol.

  • DPPH Reaction: A methanolic solution of DPPH is added to the sample solutions.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Logical Relationship Visualization

The diagram below illustrates the principle of the DPPH antioxidant assay.

antioxidant_assay DPPH• (Purple) DPPH• (Purple) DPPH-H (Yellow) DPPH-H (Yellow) DPPH• (Purple)->DPPH-H (Yellow) Donates H+ Novel Quinoline (Antioxidant) Novel Quinoline (Antioxidant) Scavenged Radical Scavenged Radical

Caption: Principle of the DPPH free radical scavenging assay.

References

A Comparative Analysis of 5-Hydroxy-2-nitrobenzaldehyde and Other Substituted Nitrobenzaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical reactivity, biological activity, and synthetic utility of key substituted nitrobenzaldehydes, supported by experimental data and detailed protocols.

Substituted nitrobenzaldehydes are a critical class of aromatic aldehydes that serve as versatile precursors in the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals. The nature and position of substituents on the benzene (B151609) ring profoundly influence the reactivity of the aldehyde functional group and the biological properties of the resulting derivatives. This guide provides a comparative study of 5-Hydroxy-2-nitrobenzaldehyde alongside other key substituted nitrobenzaldehydes, including the ortho-, meta-, and para-nitrobenzaldehyde isomers, as well as 2-chloro-5-nitrobenzaldehyde.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The electronic and steric characteristics of substituents dictate the fundamental properties of these molecules. The strong electron-withdrawing nature of the nitro group (-NO₂) significantly influences the electrophilicity of the carbonyl carbon, a key factor in its reactivity.[1] The presence of a hydroxyl (-OH) group in this compound introduces additional functionality, impacting its solubility and potential for hydrogen bonding.[2]

A comparative summary of the key physicochemical and spectroscopic data for these compounds is presented below to facilitate their identification and characterization.

Table 1: Physicochemical Properties of Selected Substituted Nitrobenzaldehydes

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound42454-06-8C₇H₅NO₄167.12165-169Yellow to orange crystalline solid
2-Nitrobenzaldehyde612-23-7C₇H₅NO₃151.1242-44Pale yellow crystalline powder
3-Nitrobenzaldehyde99-61-6C₇H₅NO₃151.1255-58Yellow or brown crystalline solid
4-Nitrobenzaldehyde (B150856)555-16-8C₇H₅NO₃151.12103-106Slightly yellowish crystalline powder
2-Chloro-5-nitrobenzaldehyde6361-21-3C₇H₄ClNO₃185.5675-77Pale yellow to yellow crystalline powder

Table 2: Comparative Spectroscopic Data of Nitrobenzaldehyde Isomers

Spectroscopic Feature2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-Nitrobenzaldehyde
IR (cm⁻¹)
Aldehyde C=O Stretch~1705~1700~1700
Nitro N-O Stretch (asymmetric)~1530~1530~1525
Nitro N-O Stretch (symmetric)~1350~1350~1345
¹H NMR (CDCl₃, δ ppm)
Aldehyde Proton (-CHO)~10.4~10.1~10.2
Aromatic Protons~7.7 - 8.2~7.7 - 8.8~8.0 - 8.4
UV-Vis (λmax, nm) ~252, ~310~250, ~320~265

Comparative Reactivity in Organic Synthesis

The reactivity of the aldehyde group in substituted nitrobenzaldehydes is primarily governed by the electronic effects of the substituents. Electron-withdrawing groups, such as the nitro group, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This increased reactivity is crucial for a variety of synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene (B1212753) compound, is highly sensitive to the electrophilicity of the aldehyde.[3] Aldehydes with strong electron-withdrawing groups generally exhibit higher reaction rates and yields.

Table 3: Comparative Yields in the Knoevenagel Condensation of Nitrobenzaldehydes with Malononitrile

AldehydeCatalyst/ConditionsYield (%)
4-NitrobenzaldehydePiperidine/Ethanol92
3-NitrobenzaldehydePiperidine/Ethanol88
Benzaldehyde (for comparison)Piperidine/EthanolLower

Note: This data is illustrative and compiled from typical results found in organic chemistry literature. Actual experimental yields may vary based on specific reaction conditions.[2]

Biological Activity: A Comparative Cytotoxicity Study

Substituted benzaldehydes and their derivatives have garnered significant interest for their potential biological activities, including antimicrobial and anticancer effects.[4][5] The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Table 4: Comparative Cytotoxicity (IC₅₀ in µM) of Substituted Benzaldehydes against Human Cancer Cell Lines

CompoundSF-295 (Glioblastoma)OVCAR-8 (Ovarian)HCT-116 (Colon)
This compound> 5> 5> 5
2-Nitrobenzaldehyde4.753.963.51
3-Nitrobenzaldehyde3.232.582.94
4-Nitrobenzaldehyde3.893.123.45
2-Chloro-5-nitrobenzaldehyde4.123.313.78
Doxorubicin (Reference Drug)0.040.060.05

Data adapted from a study on the cytotoxic evaluation of substituted benzaldehydes. IC₅₀ values are presented in µg/mL in the source and have been converted to µM for comparison.[6]

The data indicates that while the nitro-substituted benzaldehydes exhibit moderate cytotoxic activity, this compound shows lower toxicity against these particular cell lines under the tested conditions. This highlights the significant impact of the hydroxyl group on the biological activity profile of the molecule.

Signaling Pathways in Biological Activity

The biological effects of substituted benzaldehydes can be attributed to their modulation of key cellular signaling pathways. For instance, some hydroxy-substituted aromatic aldehydes have been shown to influence the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation.[7] Specifically, compounds structurally related to this compound have been reported to inhibit the production of pro-inflammatory mediators by suppressing the activation of NF-κB and MAPKs such as ERK and p38.[7]

Below is a diagram illustrating a generalized signaling pathway for the anti-inflammatory effects of certain hydroxy-substituted benzaldehydes.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB IkB:e->NFkB:w NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Genes Activates Mediators Inflammatory Mediators (NO, PGE₂) Genes->Mediators MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc Translocates AP1_nuc AP-1 MAPK_nuc->AP1_nuc AP1 AP-1 AP1_nuc->Genes Activates Compound Hydroxy- benzaldehyde Compound->IKK Inhibits Compound->MAPKK Inhibits

Caption: Generalized anti-inflammatory signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative studies. Below are representative methodologies for the synthesis of a Schiff base derivative and the evaluation of cytotoxicity.

Protocol 1: Synthesis of a Schiff Base from this compound

This protocol describes a general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in a minimal amount of ethanol.

  • To this solution, add an equimolar amount of the primary amine.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid Schiff base product will precipitate out of the solution.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry.

schiff_base_synthesis Start Dissolve this compound and primary amine in ethanol Catalyst Add catalytic glacial acetic acid Start->Catalyst Reflux Reflux for 2-4 hours Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter and wash solid Cool->Filter Product Dry Schiff base product Filter->Product

Caption: Experimental workflow for Schiff base synthesis.

Protocol 2: Determination of IC₅₀ by MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing the cytotoxicity of the substituted nitrobenzaldehydes against an adherent cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Substituted nitrobenzaldehyde stock solutions in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

mtt_assay_workflow Seed Seed cells in 96-well plate (24h incubation) Treat Treat with serial dilutions of compounds (48-72h) Seed->Treat MTT Add MTT solution (3-4h incubation) Treat->MTT Solubilize Remove medium, add DMSO MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and determine IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 5-Hydroxy-2-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the purity assessment of 5-Hydroxy-2-nitrobenzaldehyde and its derivatives. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of HPLC methods for purity determination, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable structural information, HPLC is often the preferred method for quantitative purity analysis of non-volatile and thermally stable molecules like this compound derivatives. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from structurally similar impurities.

The selection of the optimal HPLC method depends on the specific derivative's physicochemical properties. Reverse-phase HPLC is the most common approach for these moderately polar compounds. The following tables summarize typical HPLC conditions for the parent compound and provide a comparative overview with methods for structurally related derivatives, such as Schiff bases.

Data Presentation: HPLC Method Parameters

Table 1: HPLC Conditions for this compound

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid[1]
Separation Mode Reverse Phase (RP)[1]
MS Compatibility Phosphoric acid can be replaced with formic acid[1]
UPLC Compatibility Smaller 3 µm particle columns are available for faster UPLC applications[1]

Table 2: Comparative HPLC Conditions for Aromatic Aldehyde Derivatives

ParameterMethod 1: Schiff Base of Nitrovanillin[2]Method 2: General Nitroaromatics[3]Method 3: Phenolic Aldehydes
Column Waters X-terra C18 (15 cm x 4.6 mm)Waters XTerra Phenyl, 3.5 µm (2.1 x 150 mm)[3]Agilent ZORBAX RRHD Eclipse Plus C18 (150 x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile and 0.5% Aqueous Acetic Acid (1:1 v/v)[4]10 mM Ammonium Formate/Isopropanol[3]Water/Formic Acid (99:1) and Acetonitrile
Flow Rate 0.7 mL/min[4]0.25 mL/min[3]1.0 mL/min
Detection UV/PDA Detector (230 nm)[4]UV @ 254 nm[3]DAD (280 nm)
Temperature Ambient40 °C[3]Not Specified

Experimental Protocols

A detailed experimental protocol is crucial for reproducible results. The following is a representative HPLC method for the purity assessment of a Schiff base derivative of a substituted 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which can be adapted for derivatives of this compound.[2]

Objective: To determine the purity of the synthesized Schiff base and identify any starting material impurities.

Instrumentation:

  • HPLC System: Waters 2695 separation module or equivalent.[2]

  • Detector: Waters 2487 Dual Wavelength Absorbance detector or a Photodiode Array (PDA) detector.[2]

  • Column: Waters X-terra C18, 15 cm x 4.6 mm.[2]

  • Data Acquisition Software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Acetic Acid (Analytical grade).[4]

  • Synthesized this compound derivative.

  • Reference standards for this compound and the corresponding primary amine (if available).

Chromatographic Conditions:

  • Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and 0.5% aqueous acetic acid.[4] The pH of the mobile phase should be maintained in the range of 4-6.[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Column Temperature: Ambient.

  • Detection Wavelength: 230 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Run Time: 30 minutes.[4]

Sample Preparation:

  • Prepare a stock solution of the synthesized derivative at a concentration of 100 ppm in a suitable diluent (e.g., the mobile phase).[4]

  • If available, prepare stock solutions of the starting materials (this compound and the primary amine) at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the reference standard solutions (if available) to determine their retention times.

  • Inject the sample solution of the synthesized derivative.

  • Analyze the resulting chromatogram to identify the main peak corresponding to the desired product and any impurity peaks.

Purity Calculation:

The purity of the synthesized derivative can be estimated using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

For more accurate quantitative analysis, a calibration curve should be prepared using a reference standard of the purified derivative.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve Sample in Diluent Filter_Sample Filter Sample (0.45 µm) Sample_Prep->Filter_Sample Inject Inject Sample Filter_Sample->Inject Mobile_Phase_Prep Prepare Mobile Phase (e.g., ACN/H2O/Acid) Degas Degas Mobile Phase Mobile_Phase_Prep->Degas Equilibrate Equilibrate HPLC System Degas->Equilibrate Equilibrate->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: HPLC workflow for purity assessment of this compound derivatives.

References

Comparative Antimicrobial Activity of Compounds Derived from 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the antimicrobial potential of novel synthetic compounds.

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Compounds derived from 5-Hydroxy-2-nitrobenzaldehyde have garnered attention in medicinal chemistry due to their versatile synthesis and promising biological activities. This guide provides a comparative analysis of the antimicrobial performance of various derivatives, supported by experimental data from several key studies.

Overview of Antimicrobial Activity

Schiff bases and their metal complexes derived from substituted benzaldehydes are a prominent class of compounds investigated for their antimicrobial properties. The introduction of a nitro group, as in this compound, can significantly influence the electronic and steric properties of the resulting derivatives, often enhancing their biological activity. Studies have shown that these compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The chelation of these Schiff bases with metal ions has also been demonstrated to augment their antimicrobial efficacy.[1]

Comparative Efficacy: Quantitative Data

The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various compounds derived from or related to this compound against a panel of pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide Derivatives [2][3]

CompoundStaphylococcus aureus (ATCC 29737)Escherichia coli (ATCC 25922)Aspergillus niger (MCIM 545)Candida albicans (MTCC 277)
6b -20 µg/mL--
6c -20 µg/mL--
6d -20 µg/mL--
6e -20 µg/mL--
6f 10 µg/mL10 µg/mL10 µg/mL10 µg/mL
Gentamicin (Standard) 10 µg/mL10 µg/mL--
Fluconazole (Standard) --20 µg/mL20 µg/mL

Table 2: Antimicrobial Activity of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde [4]

Note: The original research article should be consulted for specific MIC values as the provided search result did not contain the quantitative data table. The study tested Schiff base ligands and their metal complexes against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and the fungi Candida albicans, Aspergillus niger, and Aspergillus clavatus.[4]

Experimental Protocols

A clear understanding of the methodologies used to generate the antimicrobial data is crucial for interpretation and replication.

Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide Derivatives [2][3]

The synthesis of these derivatives involves a multi-step process:

  • Nitration of Salicylaldehyde: Salicylaldehyde is first nitrated to produce a mixture of 3- and 5-nitrosalicylaldehyde.[2][3]

  • Formation of 2-hydroxy-3,5-dinitrobenzaldehyde: The mixture from the first step undergoes further nitration to yield 2-hydroxy-3,5-dinitrobenzaldehyde.[2][3]

  • Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide: The dinitrobenzaldehyde derivative is then reacted with 2-cyanoacetohydrazide (B512044) to form the corresponding hydrazone.[2][3]

  • Synthesis of Benzalidine Derivatives: The resulting hydrazide is reacted with various aromatic aldehydes to produce the final benzalidine derivatives (compounds 6a-f).[2]

Antimicrobial Screening: Agar (B569324) Well Diffusion Method [2]

The antimicrobial activity of the synthesized compounds was evaluated using the agar well diffusion method.

  • Preparation of Media: Muller-Hinton agar for bacteria and Czapek-Dox agar for fungi were used.

  • Inoculation: The microbial strains were reseeded in their respective broths and incubated.

  • Assay: Solutions of the test compounds at concentrations of 40, 20, and 10 µg/mL in DMSO were added to wells in the agar plates.

  • Incubation: The plates were incubated, and the zone of inhibition was measured.

  • Standards: Gentamicin (10 µg/mL) and Fluconazole (20 µg/mL) were used as standard antibacterial and antifungal drugs, respectively.[2][3]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in this research, the following diagrams outline the synthesis and screening workflows.

Synthesis_Workflow cluster_synthesis Synthesis of Benzalidine Derivatives Salicylaldehyde Salicylaldehyde Nitration1 Nitration Salicylaldehyde->Nitration1 Nitro_mix 3- & 5-Nitrosalicylaldehyde Nitration1->Nitro_mix Nitration2 Further Nitration Nitro_mix->Nitration2 Dinitro 2-hydroxy-3,5- dinitrobenzaldehyde Nitration2->Dinitro React_cyano Reaction with 2-cyanoacetohydrazide Dinitro->React_cyano Hydrazide (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene) -2-cyanoacetohydrazide React_cyano->Hydrazide React_aromatic Reaction with Aromatic Aldehydes Hydrazide->React_aromatic Final_compounds Final Benzalidine Derivatives (6a-f) React_aromatic->Final_compounds

Caption: Synthetic pathway for the creation of benzalidine derivatives.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Workflow Prep_Media Prepare Agar Media (Muller-Hinton/Czapek-Dox) Inoculate Inoculate with Microbial Strains Prep_Media->Inoculate Add_to_Wells Add Solutions to Agar Wells Inoculate->Add_to_Wells Prep_Compounds Prepare Test Compound Solutions (10, 20, 40 µg/mL) Prep_Compounds->Add_to_Wells Incubate Incubate Plates Add_to_Wells->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Compare Compare with Standards (Gentamicin/Fluconazole) Measure_Zones->Compare

Caption: Workflow for the agar well diffusion antimicrobial assay.

Mechanism of Action: A Look into Signaling Pathways

While the precise signaling pathways and mechanisms of action for many of these novel compounds are still under investigation, it is generally accepted that Schiff bases and their metal complexes can exert their antimicrobial effects through various means. These may include:

  • Inhibition of Enzyme Activity: The compounds can bind to and inactivate essential microbial enzymes.

  • Disruption of Cell Membrane: The lipophilic nature of some of these compounds allows them to interfere with the integrity of the microbial cell membrane.

  • Interference with DNA Replication: Some compounds may bind to microbial DNA, preventing its replication and leading to cell death.

The increased activity of metal complexes is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.[5]

Further research is needed to elucidate the specific molecular targets and signaling pathways affected by these this compound derivatives to fully understand their therapeutic potential.

References

A Comparative Guide to Cytotoxicity Assays of Aromatic Schiff Bases for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxicity of Schiff bases derived from aromatic aldehydes, with a focus on methodologies applicable to derivatives of 5-Hydroxy-2-nitrobenzaldehyde. Due to limited publicly available data specifically on Schiff bases of this compound, this guide draws comparisons from structurally similar and relevant compounds to provide a valuable framework for research and development.

Schiff bases, characterized by the azomethine group (-HC=N-), are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] The synthesis of Schiff bases through the condensation of an aldehyde or ketone with a primary amine allows for the creation of a diverse library of molecules with potential therapeutic applications. This guide focuses on the cytotoxicity of Schiff bases derived from aromatic aldehydes, providing a comparative analysis of their effects on various cancer cell lines and detailing the experimental protocols used to evaluate their efficacy.

Comparative Cytotoxicity Data

The cytotoxic potential of Schiff bases is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of Schiff bases derived from aromatic aldehydes against various cancer cell lines. This data provides a benchmark for assessing the potential anticancer activity of novel Schiff base derivatives.

Schiff Base Derivative (Aldehyde Origin)Cell LineIC50 (µg/mL)Reference
(E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenolHepG2 (Liver Cancer)70.29[2]
2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenolHepG2 (Liver Cancer)43.17[2]
(E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylanilineHepG2 (Liver Cancer)73.69[2]
(E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenolMDA-MB-231 (Breast Cancer)138.85[2]
2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenolMDA-MB-231 (Breast Cancer)71.55[2]
(E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylanilineMDA-MB-231 (Breast Cancer)95.30[2]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF (Tongue Squamous Cell Carcinoma)446.68[1]
Schiff base derivative of 2-hydroxybenzaldehyde (8S1)MCF-7 (Breast Cancer)16.57[3]
Schiff base derivative of 2-hydroxybenzaldehyde (8S3)MCF-7 (Breast Cancer)15.97[3]
Schiff base derivative of 2-hydroxybenzaldehyde (8S1)Huh7 (Liver Cancer)14.46[3]
Schiff base derivative of 2-hydroxybenzaldehyde (8S2)Huh7 (Liver Cancer)13.75[3]
Schiff base derivative of 2-hydroxybenzaldehyde (8S4)Huh7 (Liver Cancer)11.89[3]
Schiff base derivative of 2-hydroxybenzaldehyde (8S5)Huh7 (Liver Cancer)10.14[3]

Experimental Protocols

The following sections detail the methodologies for common cytotoxicity assays used to evaluate the anticancer properties of Schiff bases.

Cell Culture and Treatment

Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma), are commonly used in cytotoxicity studies. The cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a specific density and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the Schiff base compounds for a predetermined period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • After the treatment period, the culture medium containing the Schiff base is removed from the wells.

  • A fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • The MTT-containing medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is calculated as a percentage of the control (untreated) cells.

Neutral Red Uptake Assay

The neutral red uptake assay is another method to assess cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Principle: The dye is taken up by living cells through active transport and accumulates in the lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

  • Following treatment with the Schiff bases, the culture medium is replaced with a medium containing a specific concentration of neutral red.

  • The plate is incubated for a few hours to allow for dye uptake.

  • The cells are then washed to remove any unincorporated dye.

  • A destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to extract the dye from the lysosomes.

  • The absorbance of the extracted dye is measured using a microplate reader at a wavelength of approximately 540 nm.

  • The percentage of viable cells is determined by comparing the absorbance of treated cells to that of control cells.[4]

Visualizing Experimental Workflows and Concepts

To better illustrate the processes involved in the study of Schiff base cytotoxicity, the following diagrams have been generated using the DOT language.

Schiff_Base_Synthesis Aldehyde This compound Intermediate Intermediate Aldehyde->Intermediate + Amine Primary Amine (R-NH2) Amine->Intermediate SchiffBase Schiff Base (-C=N-) Intermediate->SchiffBase - H2O Water Water (H2O)

Caption: General synthesis of a Schiff base from this compound.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Schiff Base (Varying Concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent to each well C->D E Incubate for 3-4 hours D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Apoptotic Signaling Pathways

Schiff bases often induce cytotoxicity in cancer cells by triggering apoptosis, or programmed cell death. One of the key pathways involved is the intrinsic or mitochondrial pathway.

Apoptosis_Pathway cluster_cell Cancer Cell SchiffBase Schiff Base Treatment Mitochondrion Mitochondrion SchiffBase->Mitochondrion Induces Stress Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by Schiff bases.

References

A Comparative Guide to the Reactivity of 5-Hydroxy-2-nitrobenzaldehyde and Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Hydroxy-2-nitrobenzaldehyde and salicylaldehyde (B1680747). The information presented is supported by established chemical principles and experimental observations from scientific literature, offering valuable insights for reaction design and optimization in synthetic chemistry and drug discovery.

Introduction

Salicylaldehyde (2-hydroxybenzaldehyde) is a versatile precursor in the synthesis of a wide range of compounds, including pharmaceuticals, fragrances, and chelating agents.[1] Its reactivity is primarily governed by the interplay between the hydroxyl and aldehyde functional groups. This compound, a derivative of salicylaldehyde, features a strongly electron-withdrawing nitro group on the aromatic ring. This substitution significantly modulates the electronic properties and, consequently, the chemical reactivity of the molecule. This guide will delve into a comparative analysis of these two aldehydes, focusing on their intrinsic reactivity in key chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and salicylaldehyde is presented in the table below. These properties are fundamental to understanding their behavior in different reaction conditions.

PropertyThis compoundSalicylaldehyde
Molecular Formula C₇H₅NO₄[2]C₇H₆O₂[3]
Molecular Weight 167.12 g/mol [2]122.12 g/mol [3]
Appearance Yellow to orange crystalline solid[4]Colorless oily liquid[1]
Melting Point 165-169 °C[5]1-2 °C
Boiling Point 373.0 °C (predicted)[5]197 °C[6]
Solubility Soluble in organic solvents, moderately soluble in waterSlightly soluble in water, soluble in ethanol (B145695) and ether[6]

Reactivity Comparison: Electronic Effects

The primary difference in reactivity between this compound and salicylaldehyde stems from the electronic influence of the nitro group. The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its effect through both inductive (-I) and resonance (-M) effects.

In this compound, the nitro group is positioned ortho to the aldehyde group and para to the hydroxyl group. Its strong electron-withdrawing nature significantly increases the electrophilicity of the carbonyl carbon in the aldehyde.[7] This makes the aldehyde group in this compound more susceptible to nucleophilic attack compared to the aldehyde group in salicylaldehyde.[6][8]

Conversely, the hydroxyl group (-OH) is an electron-donating group. In salicylaldehyde, this group can donate electron density to the aromatic ring, which can slightly decrease the electrophilicity of the carbonyl carbon. The presence of the nitro group in this compound counteracts and overwhelms this effect.

Therefore, it is anticipated that this compound will exhibit enhanced reactivity in reactions involving nucleophilic attack on the aldehyde carbonyl, such as condensation reactions.

Key Reactions and Experimental Protocols

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde or ketone, followed by dehydration. This reaction is fundamental for forming carbon-carbon double bonds.

General Reaction Scheme:

G A R-CHO D R-CH=C(CN)₂ A->D B CH₂(CN)₂ B->D C Piperidine (B6355638) C->D

Caption: Knoevenagel condensation of an aldehyde with malononitrile (B47326).

Experimental Protocol: Knoevenagel Condensation of Salicylaldehyde with Malononitrile

  • Materials:

    • Salicylaldehyde

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product, 2-iminochromene-3-carbonitrile, often precipitates from the solution and can be collected by filtration.[9]

    • Wash the solid with cold ethanol and dry.

For this compound, a similar procedure would be followed. Due to the enhanced electrophilicity of the carbonyl carbon, a faster reaction rate and potentially higher yield are expected under the same conditions.

Perkin Reaction

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde and an acid anhydride (B1165640), in the presence of an alkali salt of the acid.

General Reaction Scheme:

G A Ar-CHO D Ar-CH=CH-COOH A->D B (CH₃CO)₂O B->D C CH₃COONa C->D

Caption: Perkin reaction for the synthesis of a cinnamic acid derivative.

Experimental Protocol: Perkin Reaction of Salicylaldehyde

  • Materials:

  • Procedure:

    • Place a mixture of salicylaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture in an oil bath at 180°C for 5-6 hours.

    • Pour the hot reaction mixture into a beaker of cold water.

    • The product, coumarin-3-carboxylic acid, will precipitate. Collect the solid by filtration.

    • Recrystallize the crude product from ethanol.

Electron-withdrawing groups on the benzaldehyde (B42025) generally increase the rate of the Perkin reaction.[10] Therefore, this compound is expected to react more readily than salicylaldehyde in this transformation.

Dakin Oxidation

The Dakin oxidation is a redox reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.

General Reaction Scheme:

G A Salicylaldehyde D Catechol A->D B H₂O₂ B->D C NaOH C->D

Caption: Dakin oxidation of salicylaldehyde to catechol.

Experimental Protocol: Dakin Oxidation of Salicylaldehyde

  • Materials:

    • Salicylaldehyde

    • Hydrogen peroxide (30% solution)

    • Sodium hydroxide (B78521) (NaOH)

    • Sulfuric acid (for acidification)

  • Procedure:

    • Dissolve salicylaldehyde in a dilute aqueous solution of sodium hydroxide in a flask cooled in an ice bath.

    • Slowly add hydrogen peroxide solution to the stirred mixture, maintaining the temperature below 25°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with dilute sulfuric acid.

    • Extract the product, catechol, with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic extracts over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude product.

The influence of the nitro group on the Dakin oxidation of this compound is more complex. While the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl for the initial nucleophilic attack by the hydroperoxide, it may also affect the subsequent migratory aptitude of the aryl group. Specific experimental data would be necessary to definitively compare the reaction rates and yields for this transformation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting and analyzing the comparative reactivity of the two aldehydes in a typical condensation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_analysis Analysis prep1 Dissolve Aldehyde (Salicylaldehyde or This compound) and Active Methylene Compound in Solvent prep2 Add Catalyst prep1->prep2 react Stir at Controlled Temperature prep2->react monitor Monitor by TLC react->monitor workup Quench Reaction & Isolate Crude Product monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize compare Compare Yields & Reaction Times characterize->compare

Caption: General experimental workflow for reactivity comparison.

Conclusion

The presence of a strong electron-withdrawing nitro group in this compound renders its aldehyde carbonyl carbon significantly more electrophilic than that of salicylaldehyde. This electronic difference is the key determinant of their relative reactivity. Consequently, this compound is expected to exhibit enhanced reactivity towards nucleophiles, leading to faster reaction rates and potentially higher yields in condensation reactions such as the Knoevenagel and Perkin reactions. For transformations where other steps are rate-determining, such as the aryl migration in the Dakin oxidation, the effect of the nitro group may be less straightforward. The provided experimental protocols offer a foundation for researchers to explore and quantify these reactivity differences in a laboratory setting. This understanding is crucial for the strategic design of synthetic routes and the development of novel chemical entities.

References

In-Vitro Anticancer Activity of 5-Hydroxy-2-nitrobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of synthetic compounds, derivatives of 5-Hydroxy-2-nitrobenzaldehyde have emerged as a promising class of molecules warranting thorough investigation. Their structural features, including the presence of a reactive aldehyde group, a hydroxyl group, and a nitro group on a benzene (B151609) ring, provide a versatile scaffold for the synthesis of diverse derivatives with potential cytotoxic activities against various cancer cell lines.

This guide offers an objective comparison of the in-vitro anticancer performance of this compound derivatives and their analogues, supported by experimental data from peer-reviewed studies. While direct comparative data for a comprehensive series of this compound derivatives is limited in publicly available literature, this guide collates and presents data from structurally related compounds to provide valuable insights into their potential structure-activity relationships and mechanisms of action.

Comparative Anticancer Activity

The in-vitro cytotoxic activity of various benzaldehyde (B42025) derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound, representing the concentration at which 50% of the cancer cell growth is inhibited.

Below are tables summarizing the IC50 values of Schiff base derivatives of closely related nitrobenzaldehydes and hydroxybenzaldehydes against several human cancer cell lines.

Table 1: In-Vitro Cytotoxicity of a Schiff Base Derivative of 4-Nitrobenzaldehyde

CompoundCell LineIC50 (µg/mL)Reference
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF (Tongue Squamous Cell Carcinoma)446.68[1][2]
NHGF (Normal Human Gingival Fibroblasts)977.24[1][2]

Table 2: In-Vitro Cytotoxicity of Schiff Base Derivatives of 2-Hydroxybenzaldehyde

Compound IDA549 (Lung Carcinoma) IC50 (µg/mL)Caco-2 (Colorectal Adenocarcinoma) IC50 (µg/mL)HCT 116 (Colon Cancer) IC50 (µg/mL)Huh7 (Hepatocellular Carcinoma) IC50 (µg/mL)MCF-7 (Breast Adenocarcinoma) IC50 (µg/mL)Reference
8S1>30>30>3014.46>30[3]
8S2>30>30>3013.75>30[3]
8S3>30>30>30>3022.93[3]
8S4>30>30>3011.89>30[3]
8S5>30>30>3010.14>30[3]

Experimental Protocols

The following is a generalized protocol for determining the in-vitro anticancer activity of this compound derivatives using the MTT assay, based on standard methodologies reported in the literature.[4][5]

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a further 24-72 hours. A control group of cells is treated with the vehicle (solvent) alone.

  • MTT Reagent Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for In-Vitro Anticancer Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of this compound Derivatives cell_culture Cancer Cell Line Culture treatment Treatment with Derivatives cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis apoptosis Apoptosis Assays (e.g., Annexin V/PI) data_analysis->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle pathway Signaling Pathway Analysis (Western Blot) cell_cycle->pathway

Caption: General workflow for the synthesis and in-vitro anticancer evaluation of novel compounds.

Proposed Signaling Pathway for Anticancer Activity

Research on structurally similar benzaldehyde derivatives suggests that their anticancer effects may be mediated through the induction of apoptosis and the modulation of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4]

signaling_pathway cluster_pathway MAPK Signaling Pathway cluster_apoptosis Apoptosis derivative This compound Derivative ras Ras derivative->ras Inhibition? bax Bax (Pro-apoptotic) derivative->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Downregulation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis_node Apoptosis erk->apoptosis_node Induction caspases Caspase Activation bax->caspases bcl2->caspases Inhibition caspases->apoptosis_node

Caption: Putative signaling pathway for the induction of apoptosis by benzaldehyde derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy-2-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 5-Hydroxy-2-nitrobenzaldehyde, ensuring the safety of laboratory personnel and environmental protection.

Researchers and scientists handling this compound must adhere to strict disposal protocols due to its hazardous properties. This compound is recognized as a skin and eye irritant, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects.[1][2] Proper disposal is not merely a regulatory requirement but a critical component of responsible laboratory practice.

Hazard Identification and Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard classifications. This information dictates the necessary personal protective equipment (PPE) and handling procedures.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][3]
Eye IrritationH319Causes serious eye irritation.[1][3]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1][3]
Hazardous to the aquatic environment, long-term hazardH412Harmful to aquatic life with long lasting effects.

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or face shields.[3][4]

  • Hand Protection: Impervious protective gloves, such as nitrile gloves.[3][4]

  • Respiratory Protection: An N95-type dust mask or a respirator should be used, especially in poorly ventilated areas or when dust formation is likely.[3]

  • Protective Clothing: A laboratory coat should be worn to prevent skin contact.[5]

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound is through an approved waste disposal plant.[2][5] Do not discharge into drains or the environment.[4][6]

1. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats), in a designated, properly labeled, and sealed container.
  • The container should be made of a material compatible with the chemical and kept closed to prevent the release of dust or vapors.

2. Spill Management:

  • In the event of a spill, avoid generating dust.[2][4]
  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[2][7]
  • The spill area should be decontaminated with a suitable solvent (such as alcohol) followed by washing with soap and water.[6]
  • Ensure adequate ventilation during cleanup.[4][7]

3. Storage of Chemical Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
  • The storage area should be clearly marked as a chemical waste accumulation point.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

5. Documentation:

  • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and local regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Waste Generation (Unused reagent, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Collect waste in a labeled, sealed container B->C D Store in a cool, dry, well-ventilated area C->D E Separate from incompatible materials (oxidizers, bases) D->E J Contact EHS or licensed waste disposal contractor E->J F Spill Occurs G Avoid dust generation F->G H Sweep into a closed container for disposal G->H I Decontaminate spill area H->I I->C K Provide Safety Data Sheet (SDS) J->K L Arrange for waste pickup K->L M Dispose of contents/container to an approved waste disposal plant L->M

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for the secure and effective handling of 5-Hydroxy-2-nitrobenzaldehyde in a laboratory setting. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, ensuring that safety and compliance are at the forefront of your experimental work. By adhering to these procedures, you can mitigate risks and foster a secure research environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended personal protective equipment and key safety information.

Protective Equipment and Safety DataSpecification/RecommendationHazard Classifications
Eye Protection Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2]Causes serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2]Causes skin irritation.[1][3]
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent respirator should be used when handling the solid form to avoid dust inhalation.[4]May cause respiratory irritation.[1][3]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[1]Not specified, but good laboratory practice.
Signal Word Warning.[3]-
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][2][5][6][7]Combustible solid.[4]

Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for the safe handling and use of this compound in a typical laboratory experiment.

1. Preparation and Precautionary Measures:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Confirm that the chemical fume hood is functioning correctly.

  • Don all required personal protective equipment as specified in the table above.

2. Weighing and Dispensing:

  • Conduct all weighing and dispensing of the solid this compound within a chemical fume hood to minimize inhalation of dust particles.

  • Use a spatula for transferring the solid and avoid creating dust clouds.

  • Close the container tightly immediately after use.

3. Dissolution and Reaction:

  • When dissolving the compound, add the solid slowly to the solvent to prevent splashing.

  • If the reaction is exothermic, use an ice bath to control the temperature.

  • Ensure all manipulations are performed within the fume hood.

4. Post-Handling and Decontamination:

  • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

  • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling the chemical.[1][2]

Emergency and Disposal Protocols

A clear plan for emergencies and waste disposal is critical for maintaining a safe laboratory environment.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][5]

In the event of a spill, personal safety is the top priority. The following workflow outlines the necessary steps to manage a spill effectively.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Sweep Up and Collect in Labeled Container Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Workflow for handling a chemical spill.

Waste Disposal: this compound and its contaminated materials are classified as hazardous waste.[5] Disposal must be conducted in accordance with local, state, and federal regulations. A common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not dispose of it down the drain or in regular trash.[2][5] All waste containers should be clearly labeled.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.